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Core Science & Biosynthesis

Foundational

Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the rational design of nitrogen-rich heterocycles relies heavily on highly functionalized, structurally primed building blocks. Methyl 3-amino-4-(phenylamino)b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of nitrogen-rich heterocycles relies heavily on highly functionalized, structurally primed building blocks. Methyl 3-amino-4-(phenylamino)benzoate is a specialized ortho-phenylenediamine derivative that serves as a critical intermediate in organic synthesis. Featuring a unique "push-pull" electronic system—an electron-donating ortho-diamine core coupled with an electron-withdrawing methyl ester—this compound is a privileged precursor for the construction of 1-phenylbenzimidazole scaffolds.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic properties, providing deep mechanistic insights and field-proven, self-validating protocols for the synthesis and downstream application of this vital intermediate.

Physicochemical Profiling & Structural Causality

Before deploying any intermediate in a multi-step synthesis, understanding the causality behind its reactivity is paramount. The structural brilliance of Methyl 3-amino-4-(phenylamino)benzoate lies in its differential nucleophilicity.

The primary amine at position 3 is highly nucleophilic and sterically accessible. In contrast, the secondary amine at position 4 (the phenylamino group) is sterically hindered by the bulky phenyl ring and its lone pair is partially delocalized, reducing its nucleophilicity[1]. This built-in asymmetry allows chemists to perform highly regioselective acylation and condensation reactions without the tedious application of orthogonal protecting groups. Furthermore, the methyl ester at position 1 stabilizes the electron-rich aromatic ring against rapid auto-oxidation and provides a synthetic handle for late-stage functionalization (e.g., saponification or amidation)[2].

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 3-amino-4-(phenylamino)benzoate
CAS Number 514206-06-5[3]
Molecular Formula C14H14N2O2[3]
Molecular Weight 242.27 g/mol [3]
Typical Purity (Commercial) ≥95%
Core Structural Motif Ortho-phenylenediamine derivative

Synthetic Methodology: Catalytic Transfer Hydrogenation

To obtain high-purity Methyl 3-amino-4-(phenylamino)benzoate, the reduction of its nitro precursor, Methyl 3-nitro-4-(phenylamino)benzoate, is required. While standard hydrogenation using H₂ gas is viable, Catalytic Transfer Hydrogenation (CTH) using hydrazine hydrate is vastly superior for this specific substrate[4].

Mechanistic Causality: CTH avoids the use of pyrophoric hydrogen gas and specialized high-pressure reactors. Hydrazine decomposes on the palladium surface to generate diimide and nitrogen gas, providing a controlled, steady source of hydrogen. This chemoselective process prevents the over-reduction of the methyl ester and minimizes the formation of azoxy or azo dimers—common, stubborn byproducts in standard nitroarene reductions.

Step-by-Step Protocol: CTH Reduction

This protocol is designed as a self-validating system, utilizing visual and chromatographic milestones to ensure success.

  • Preparation: In a flame-dried, round-bottom flask purged with Argon, suspend Methyl 3-nitro-4-(phenylamino)benzoate (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration.

  • Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) (10 mol%). Critical Step: The catalyst must be added while the system is strictly under an inert atmosphere to prevent the ignition of ethanol vapors by dry Pd/C.

  • Reagent Introduction: Heat the suspension to 80°C. Add hydrazine hydrate (80% aqueous solution, 5.0 equiv) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic decomposition of hydrazine, preventing reaction runaway and ensuring a steady generation of reducing equivalents[4].

  • Reaction Monitoring: Reflux the mixture for 0.5 hours. Monitor via TLC (Hexanes/Ethyl Acetate 2:1). Validation is achieved when the bright yellow nitro precursor spot completely disappears, replaced by a lower-Rf, UV-active spot (the diamine).

  • Workup: Cool to room temperature. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be recrystallized from ethanol/water to yield Methyl 3-amino-4-(phenylamino)benzoate in ~93% yield[4].

SynthesisWorkflow A Methyl 3-nitro-4- (phenylamino)benzoate (Precursor) B Catalytic Transfer Hydrogenation (Pd/C, N2H4·H2O, EtOH) A->B 80°C, 0.5 h C Methyl 3-amino-4- (phenylamino)benzoate (CAS: 514206-06-5) B->C 93% Yield

Figure 1: Catalytic transfer hydrogenation workflow for synthesizing CAS 514206-06-5.

Core Application: Construction of Benzimidazole Scaffolds

The primary application of Methyl 3-amino-4-(phenylamino)benzoate is its deployment as a building block for 1-phenyl-1H-benzo[d]imidazole-5-carboxylate derivatives [2]. These scaffolds are "privileged structures" in pharmacology, frequently utilized in the development of kinase inhibitors, angiotensin receptor blockers, and novel chemotherapeutics[5].

Mechanistic Causality: The synthesis of the benzimidazole core leverages the diamine's asymmetric reactivity. When reacted with an aldehyde, the primary amine (position 3) attacks first to form a Schiff base (imine). The secondary amine (phenylamino) then undergoes an intramolecular nucleophilic attack on the highly electrophilic imine carbon, forming a transient benzimidazoline intermediate. A mild oxidant is required to drive the final dehydrogenative aromatization to the stable benzimidazole[5].

Step-by-Step Protocol: Oxidative Cyclization to Benzimidazole
  • Condensation: Dissolve Methyl 3-amino-4-(phenylamino)benzoate (1.0 equiv) and the desired aryl aldehyde (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M).

  • Oxidant Addition: Add Sodium metabisulfite (Na₂S₂O₅, 1.2 equiv) to the solution. Causality: Na₂S₂O₅ acts as a mild, water-soluble oxidant that facilitates the dehydrogenation of the intermediate without hydrolyzing or cleaving the sensitive methyl ester.

  • Cyclization: Heat the reaction mixture to 100°C for 4-6 hours under an open-air condenser (mild aerobic conditions synergize with the oxidant).

  • Isolation: Pour the cooled reaction mixture into vigorously stirred ice-cold water. The 1-phenylbenzimidazole derivative will typically precipitate as a solid, validating the completion of the cyclization.

  • Filtration & Drying: Filter the precipitate, wash with copious amounts of cold water to remove DMF and inorganic salts, and dry under a high vacuum to afford the target scaffold.

BenzimidazolePathway cluster_0 Reagent Divergence A Methyl 3-amino-4-(phenylamino)benzoate (Ortho-diamine core) B Aldehyde (R-CHO) + Oxidant (Na2S2O5) A->B Condensation C Carboxylic Acid (R-COOH) + Coupling Agent (HATU) A->C Acylation D Schiff Base Intermediate B->D E Amide Intermediate C->E F 1-Phenyl-1H-benzo[d]imidazole-5-carboxylate (Target Scaffold) D->F Oxidative Cyclization E->F Dehydrative Cyclization

Figure 2: Divergent synthetic pathways from the ortho-diamine core to benzimidazole scaffolds.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized Methyl 3-amino-4-(phenylamino)benzoate, rigorous QC is mandatory prior to downstream use:

  • Appearance & Handling: The pure compound is a pale brown to off-white crystalline powder. Significant darkening indicates auto-oxidation of the diamine. It must be stored at 2-8°C under an inert atmosphere (Argon/Nitrogen) and protected from light[6].

  • LC-MS: A prominent [M+H]⁺ peak at m/z 243.27 validates the molecular weight[3].

  • ¹H NMR (DMSO-d₆): The critical diagnostic feature is the presence of a broad singlet integrating to 2 protons (the primary -NH₂ group) and a distinct singlet integrating to 1 proton (the secondary -NH- group). Both signals will disappear upon D₂O exchange, confirming the integrity of the diamine core. The methyl ester appears as a sharp, unambiguous singlet at ~3.8 ppm.

Conclusion

Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5) is a highly versatile, structurally primed intermediate. By understanding the differential nucleophilicity of its amine groups and employing controlled synthetic methodologies like catalytic transfer hydrogenation, researchers can reliably access and utilize this compound. Its seamless integration into benzimidazole-forming workflows makes it an indispensable asset in modern drug discovery and molecular design.

References

  • ChemicalBook . "methyl 3-amino-4-(phenylamino)benzoate | 514206-06-5". Retrieved from: 3

  • ChemScene . "514206-06-5 | Methyl 3-amino-4-(phenylamino)benzoate". Retrieved from: 1

  • ChemicalBook . "methyl 3-amino-4-(phenylamino)benzoate synthesis". Retrieved from: 4

  • Crysdot . "Benzene Compounds - 514206-06-5". Retrieved from:

  • NextSDS . "Methyl 1-phenyl-1H-benzo[d]iMidazole-5-carboxylate — Chemical Substance Information". Retrieved from: 2

  • GuideChem . "ethyl 2-(4-(trifluoromethyl)phenyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxylate". Retrieved from: 5

Sources

Exploratory

Synthesis Pathways for Methyl 3-amino-4-(phenylamino)benzoate: A Comprehensive Technical Guide

Executive Summary Methyl 3-amino-4-(phenylamino)benzoate (CAS: 514206-06-5 ) is a critical diarylamine intermediate utilized in the synthesis of advanced pharmaceutical architectures, most notably in the development of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-4-(phenylamino)benzoate (CAS: 514206-06-5 ) is a critical diarylamine intermediate utilized in the synthesis of advanced pharmaceutical architectures, most notably in the development of benzimidazole-based therapeutics, anti-atherosclerotic agents, and novel anti-influenza scaffolds. The synthesis of this compound demands strict regiocontrol and chemoselectivity to prevent the over-reduction of the ester moiety or the cleavage of the secondary amine linkage.

This whitepaper details a highly optimized, self-validating two-step synthetic pathway. By leveraging a solvent-free Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic transfer hydrogenation, researchers can achieve high-purity yields while minimizing hazardous byproducts.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule can be efficiently disconnected into two commercially available, cost-effective precursors: methyl 4-chloro-3-nitrobenzoate and aniline .

SynthesisPathway A Methyl 4-chloro-3-nitrobenzoate (Electrophile) C Methyl 3-nitro-4-(phenylamino)benzoate (Intermediate) A->C SNAr 120°C, 18h B Aniline (Nucleophile) B->C D Methyl 3-amino-4-(phenylamino)benzoate (Target) C->D Reduction Pd/C, N2H4, 80°C

Figure 1: Retrosynthetic and forward synthesis pathway via SNAr and reduction.

Causality in Chemical Design:
  • The SNAr Activation: The starting material, methyl 4-chloro-3-nitrobenzoate, features a highly electrophilic aromatic ring. The nitro group (–NO₂) exerts a strong electron-withdrawing effect (both inductive and resonance) at the ortho position relative to the chloride leaving group. This drastically lowers the LUMO energy of the ring, stabilizing the anionic Meisenheimer complex formed during the nucleophilic attack by aniline. The para-ester group further depletes electron density, making the C–Cl bond highly susceptible to substitution [1].

  • Chemoselective Reduction: The intermediate contains a nitro group that must be reduced to a primary amine. Standard high-pressure H₂ gas can be hazardous and may lead to unwanted ester hydrolysis or ring saturation. Instead, utilizing hydrazine hydrate (N₂H₄·H₂O) with Palladium on Carbon (Pd/C) provides a localized, highly controlled source of hydrogen (catalytic transfer hydrogenation). Hydrazine decomposes on the Pd surface to yield H₂ and N₂, driving the reaction forward rapidly without requiring specialized pressure reactors [2].

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. The inherent physical properties of the intermediates (e.g., differential solubility) are exploited to bypass complex chromatographic purification, ensuring scalability and reproducibility.

Workflow step1 1. SNAr Reaction Heat Methyl 4-chloro-3-nitrobenzoate in distilled aniline at 120°C (18h) step2 2. Precipitation & Isolation Cool to RT, add EtOH to precipitate. Filter and wash with cold EtOH. step1->step2 step3 3. Catalytic Transfer Hydrogenation Dissolve in EtOH, add 10% Pd/C. Add N2H4·H2O dropwise, reflux at 80°C (0.5h). step2->step3 step4 4. Final Workup Filter hot through Celite to remove Pd/C. Concentrate filtrate and dry. step3->step4

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Protocol A: Synthesis of Methyl 3-nitro-4-(phenylamino)benzoate

Objective: Form the diarylamine linkage via SNAr.

  • Reaction Setup: Charge a round-bottom flask with methyl 4-chloro-3-nitrobenzoate (5.0 g, 23 mmol).

  • Solvent-Free Coupling: Add distilled aniline (10 mL). Causality note: Running the reaction in neat aniline maximizes the collision frequency to drive the reaction kinetically, while the excess aniline acts as an intrinsic acid scavenger for the liberated HCl.

  • Thermal Activation: Stir and heat the mixture to 120 °C (393 K) under an inert atmosphere for 18 hours [1].

  • Self-Validating Isolation: Cool the reaction mixture to room temperature. Add absolute ethanol (50 mL) while stirring vigorously. The highly conjugated, hydrophobic nitro-diphenylamine derivative will precipitate out of the solution, leaving the unreacted aniline and aniline hydrochloride in the ethanol phase.

  • Filtration: Filter the yellow precipitate under a vacuum. Wash the filter cake with cold ethanol (2 × 20 mL) to remove residual aniline. Dry under a vacuum to afford the intermediate (Yield: ~4.7 g, 75%).

Protocol B: Synthesis of Methyl 3-amino-4-(phenylamino)benzoate

Objective: Chemoselective reduction of the nitro group.

  • Reaction Setup: Dissolve the intermediate (4.7 g, 17.2 mmol) in absolute ethanol (80 mL) in a two-neck flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C, ~0.5 g) under a steady stream of nitrogen to prevent auto-ignition of the catalyst [2].

  • Hydrogen Transfer: Heat the mixture to 80 °C. Once at reflux, add hydrazine hydrate (N₂H₄·H₂O, 85%, 4.0 mL) dropwise over 10 minutes. Causality note: Dropwise addition prevents vigorous effervescence of N₂ gas and ensures steady hydrogen generation on the catalyst surface.

  • Completion: Reflux for 0.5 hours. The solution will transition from a deep yellow/orange to a paler hue as the nitro group is reduced to the amine.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol (20 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield the pure target compound, Methyl 3-amino-4-(phenylamino)benzoate [3].

Quantitative Data & Optimization Matrix

The table below summarizes the optimization parameters for both steps, highlighting why the chosen methodologies yield superior purity and throughput.

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Purity Profile / Notes
1. SNAr (Standard) Aniline (1.2 eq), K₂CO₃DMF1002462Requires aqueous workup; DMF removal is tedious.
1. SNAr (Optimized) Aniline (Neat, Excess) None 120 18 75 Direct precipitation in EtOH; highly scalable.
2. Reduction (H₂ Gas) 10% Pd/C, H₂ (50 psi)Methanol251288Slow kinetics; requires pressure vessel.
2. Reduction (Fe/HCl) Iron powder, aq. HClEtOH/H₂O90470Messy iron oxide sludge; lower yield.
2. Reduction (Optimized) 10% Pd/C, N₂H₄·H₂O Ethanol 80 0.5 93 Rapid; clean filtration; no pressure equipment.

Analytical Characterization

To validate the integrity of the synthesized CAS 514206-06-5, the following analytical signatures should be confirmed:

  • Appearance: Off-white to pale brown crystalline powder.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 243.1.

  • ¹H NMR (DMSO-d6, 400 MHz):

    • δ 3.78 (s, 3H, -COOCH₃ )

    • δ 5.10 (br s, 2H, -NH₂ , exchangeable with D₂O)

    • δ 6.70 - 7.40 (m, 8H, Aromatic protons)

    • δ 7.65 (br s, 1H, -NH -Ph, exchangeable with D₂O)

References

  • Methyl 4-anilino-3-nitrobenzoate Acta Crystallographica Section E: Structure Reports Online URL:[Link]

Foundational

Comprehensive Technical Guide: Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5)

Executive Summary In the landscape of modern drug development, ortho-phenylenediamines serve as indispensable scaffolds for the synthesis of biologically active heterocycles. Methyl 3-amino-4-(phenylamino)benzoate (CAS 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, ortho-phenylenediamines serve as indispensable scaffolds for the synthesis of biologically active heterocycles. Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5) is a highly specialized diamine building block frequently utilized in the design of targeted therapies, particularly benzimidazole-based active pharmaceutical ingredients (APIs)[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data. This guide synthesizes physicochemical profiling, mechanistic toxicology, and field-proven synthetic protocols to provide researchers with a holistic, self-validating framework for handling and utilizing this compound safely and effectively.

Physicochemical Profiling & Structural Analysis

Methyl 3-amino-4-(phenylamino)benzoate features an electron-rich ortho-diamine core conjugated with a benzoate ester. This specific electronic distribution makes the primary amine highly nucleophilic, priming it for condensation reactions, while the secondary phenylamine provides structural rigidity and lipophilicity crucial for API target binding.

Table 1: Chemical Identity & Properties
PropertyValue
Chemical Name Methyl 3-amino-4-(phenylamino)benzoate
CAS Registry Number 514206-06-5[1]
Molecular Formula C14H14N2O2[2]
Molecular Weight 242.27 g/mol [1]
MDL Number MFCD09028439[2]
Standard Purity ≥98%[2]

Safety Data Sheet (SDS) Diagnostics & Mechanistic Toxicology

Handling aniline derivatives requires moving beyond rote memorization of hazard codes to understanding the underlying biochemical causality of their toxicity.

Hazard Identification (GHS Classification)

The compound is flagged under the GHS07 (Exclamation mark) pictogram and carries the following core hazard statements typical of substituted anilines[3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Insight: The Methemoglobinemia Pathway

The true danger of primary aromatic amines (PAAs) lies in their hematotoxicity[4]. If Methyl 3-amino-4-(phenylamino)benzoate is absorbed through the skin or inhaled, it undergoes N-hydroxylation in the liver, catalyzed by cytochrome P450 enzymes[4].

The resulting N-hydroxylamine metabolites penetrate erythrocytes (red blood cells) and co-oxidize with oxyhemoglobin. This reaction oxidizes the iron core of hemoglobin from Fe(II) to Fe(III), forming methemoglobin (Met-Hb) [4]. Because Met-Hb is incapable of binding and transporting oxygen, systemic accumulation leads to methemoglobinemia —a potentially fatal condition characterized by cellular hypoxia, cyanosis (bluish skin), and cardiac dysfunction[5].

Tox T1 Dermal/Inhalation Exposure (Aniline Derivative) T2 Hepatic Cytochrome P450 (N-hydroxylation) T1->T2 T3 N-hydroxylamine Metabolite T2->T3 T4 Red Blood Cell Penetration (Reaction with Oxy-Hb) T3->T4 T5 Methemoglobin (Met-Hb) Formation (Impaired O2 Transport) T4->T5

Figure 1: Mechanistic pathway of aniline derivative-induced methemoglobinemia.

Self-Validating Handling Protocols

Because of the Met-Hb pathway, standard lab coats are insufficient.

  • Dermal Protection: Double-gloving with heavy-duty nitrile gloves is mandatory. Inspect gloves frequently; aniline derivatives can permeate thin latex rapidly.

  • Inhalation Protection: All synthetic manipulations, especially weighing dry powders, must be conducted inside a certified Class II fume hood to prevent inhalation of aerosolized particulates[4].

Experimental Workflow: Synthesis via Catalytic Transfer Hydrogenation

The synthesis of Methyl 3-amino-4-(phenylamino)benzoate is classically achieved by reducing its nitro precursor: methyl 3-nitro-4-(phenylamino)benzoate.

Expert Rationale: Why Hydrazine over H2 Gas?

While direct hydrogenation using H2 gas is common, it requires high-pressure reactors which introduce significant infrastructural risk. Instead, we utilize Catalytic Transfer Hydrogenation (CTH) using hydrazine hydrate ( NH2​NH2​⋅H2​O ) as an indirect hydrogen donor[6]. In the presence of Palladium on Carbon (Pd/C), hydrazine decomposes to release hydrogen in situ, driving a rapid, highly chemoselective reduction without the need for pressurized vessels[6].

Step-by-Step Methodology
  • Self-Validation Checkpoint: The starting nitro compound is intensely yellow. A successful reduction yields a pale or colorless diamine. Thin Layer Chromatography (TLC) monitoring will show the disappearance of the higher- Rf​ yellow spot and the emergence of a lower- Rf​ , strongly UV-active amine spot.

  • Substrate Dissolution: Suspend methyl 3-nitro-4-(phenylamino)benzoate (1.0 eq) in absolute ethanol (EtOH) under an inert atmosphere (N2 or Ar) to prevent premature oxidation of the resulting amine[7].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% Pd). Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is thoroughly purged with inert gas before addition[6].

  • Hydrazine Introduction: Add hydrazine hydrate (5.0 - 10.0 eq) dropwise at room temperature. The reaction is mildly exothermic[6].

  • Thermal Activation: Heat the reaction mixture to 80°C (reflux) for exactly 0.5 hours[7]. The decomposition of hydrazine on the Pd surface generates hydrogen and nitrogen gas (observe effervescence).

  • Reaction Monitoring: Perform TLC (e.g., Hexane:EtOAc 3:1). The reaction is complete when the yellow nitro precursor is fully consumed.

  • Workup & Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Critical: Keep the Celite pad wet with solvent to prevent auto-ignition of the spent catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude Methyl 3-amino-4-(phenylamino)benzoate[1].

Application in Drug Development

Once synthesized, Methyl 3-amino-4-(phenylamino)benzoate serves as a critical junction in medicinal chemistry. The proximity of the primary and secondary amines allows for rapid cyclization. By reacting this diamine with an aldehyde or an orthoester under acidic conditions, researchers can synthesize highly functionalized benzimidazole scaffolds . These scaffolds are ubiquitous in pharmacology, acting as kinase inhibitors, anthelmintics, and proton-pump inhibitors.

G N1 Methyl 3-nitro-4-(phenylamino)benzoate (Nitro Precursor) N2 Catalytic Transfer Hydrogenation [Pd/C, NH2NH2·H2O, EtOH, 80°C] N1->N2 N3 Methyl 3-amino-4-(phenylamino)benzoate (Target Diamine: CAS 514206-06-5) N2->N3 Reduction N4 Condensation Reaction [Aldehyde/Orthoester, Acid Catalyst] N3->N4 N5 Benzimidazole Derivative (API Scaffold) N4->N5 Cyclization

Figure 2: Synthetic workflow from nitro precursor to benzimidazole API scaffold via CTH.

References

  • Title: methyl 3-amino-4-(phenylamino)benzoate | 514206-06-5 Source: ChemicalBook URL: 1

  • Title: 514206-06-5 | Methyl 3-amino-4-(phenylamino)benzoate Source: ChemScene URL: 2

  • Title: 1281348-84-2 | Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate Source: BLDpharm URL: 3

  • Title: methyl 3-amino-4-(phenylamino)benzoate synthesis Source: ChemicalBook URL: 7

  • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: National Institutes of Health (NIH) URL: 6

  • Title: TOXICOLOGICAL PROFILE FOR NITROBENZENE (Methemoglobinemia Mechanism) Source: Agency for Toxic Substances and Disease Registry (ATSDR) / GovInfo URL: 5

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: 4

Sources

Exploratory

Potential biological activity of "Methyl 3-amino-4-(phenylamino)benzoate" derivatives

Unlocking the Therapeutic Potential of Methyl 3-amino-4-(phenylamino)benzoate Derivatives: A Comprehensive Technical Guide Executive Summary In contemporary medicinal chemistry, the diphenylamine scaffold represents a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Therapeutic Potential of Methyl 3-amino-4-(phenylamino)benzoate Derivatives: A Comprehensive Technical Guide

Executive Summary

In contemporary medicinal chemistry, the diphenylamine scaffold represents a privileged pharmacophore, particularly renowned for its role in allosteric kinase inhibition. Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5) is a highly functionalized diphenylamine derivative that serves as a critical synthetic intermediate. Featuring an ortho-diamine moiety and a versatile ester group, this compound provides a robust foundation for developing next-generation MEK1/2 inhibitors, anti-inflammatory agents, and conformationally restricted benzimidazole analogs. This whitepaper elucidates the structural rationale, biological activity profiles, and validated experimental workflows for leveraging this precursor in drug discovery.

Structural Rationale & Chemical Versatility

The unique architecture of methyl 3-amino-4-(phenylamino)benzoate dictates its broad utility. The core diphenylamine structure is the defining feature of several clinical-stage allosteric MEK inhibitors, including CI-1040 and PD0325901[1].

  • The Ester Handle (C-1 Position): The methyl benzoate group acts as a synthetic handle. In the development of MEK inhibitors, this ester is frequently converted into a hydroxamate or complex amide, which is essential for establishing critical hydrogen-bond networks within the allosteric binding pocket of the kinase[1].

  • The Ortho-Diamine Moiety (C-3 and C-4 Positions): The presence of a primary amine adjacent to the secondary phenylamine allows for divergent synthetic pathways. It can be selectively acylated/alkylated to tune the electronic properties of the diphenylamine core, directly impacting its binding affinity to the Ser212 region in the MEK1 activation loop[1]. Alternatively, it serves as a nucleophilic center for oxidative cyclization, yielding 1-phenyl-1H-benzo[d]imidazole derivatives—a class of compounds with established antimicrobial and anticancer properties.

Biological Activity Profiles

Allosteric MEK1/2 Inhibition (Anticancer)

The mitogen-activated protein kinase (MAPK) pathway is hyperactivated in numerous malignancies. Diphenylamine derivatives are highly selective allosteric inhibitors that do not compete with ATP[1]. Instead, they bind to a unique allosteric pocket adjacent to the ATP-binding site, locking MEK1/2 in a catalytically inactive conformation and preventing Raf-mediated phosphorylation[1]. Recent structure-activity relationship (SAR) studies have demonstrated that specific structural modifications on the diphenylamine core can induce mesenchymal-to-epithelial transition (MET) in triple-negative breast cancer (TNBC) models, attenuating tumor growth and invasion[2].

MAPK_Pathway Stimulus Extracellular Stimulus (Growth Factors) Receptor RTK / GPCR Stimulus->Receptor RAS RAS (GTPase) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Target Transcription Factors (Cell Proliferation) ERK->Target Inhibitor Diphenylamine Derivatives Inhibitor->MEK Allosteric Inhibition

Allosteric inhibition of the MAPK/ERK signaling cascade by diphenylamine derivatives.

Anti-inflammatory Potential

The diphenylamine substructure is structurally homologous to fenamate non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and flufenamic acid. Derivatives of 4-(phenylamino)benzoic acid have been shown to modulate inflammatory cytokines (IL-1α, IL-1β, and TNF-α) and exhibit potent anti-rheumatoid arthritis activities by suppressing fibroblast-like synoviocyte proliferation[3].

Quantitative Data Summary

The following table summarizes the comparative inhibitory profiles of established diphenylamine-based compounds and theoretical benzimidazole derivatives derived from our core scaffold.

Compound ClassCore StructurePrimary TargetRepresentative IC₅₀ (nM)Clinical / Research Status
CI-1040 DiphenylamineMEK1/2~17Phase I/II (Discontinued)
PD0325901 Diphenylamine (Hydroxamate)MEK1/2~1Phase II Active
SC-1-151 DiphenylamineMEK1/2 & MEK5< 10Preclinical (TNBC)
GDC-0973 (Cobimetinib) Piperidinyl-DiphenylamineMEK1~4.2FDA Approved
Benzimidazole Analogs 1-PhenylbenzimidazoleAntimicrobial / Kinase50 - 500Discovery Phase

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and explaining the causality behind critical experimental choices.

Protocol 4.1: Oxidative Cyclization to 1-Phenylbenzimidazole Derivatives

This protocol leverages the ortho-diamine functionality of methyl 3-amino-4-(phenylamino)benzoate to synthesize conformationally restricted benzimidazole analogs.

  • Condensation: Dissolve 1.0 eq of methyl 3-amino-4-(phenylamino)benzoate and 1.1 eq of a substituted benzaldehyde in anhydrous N,N-dimethylformamide (DMF). Stir at room temperature for 2 hours.

    • Causality: This step forms the intermediate Schiff base. DMF is chosen for its high boiling point and excellent solvation properties for polar aromatic precursors.

  • Oxidative Cyclization: Add 1.5 eq of sodium metabisulfite (Na₂S₂O₅) to the reaction mixture. Elevate the temperature to 100°C and stir for 12 hours.

    • Causality: Na₂S₂O₅ acts as a mild, highly efficient oxidant. It drives the intramolecular cyclization of the Schiff base by aromatizing the newly formed imidazole ring, preventing the formation of undesired dihydrobenzimidazole byproducts.

  • Workup & Purification: Cool the mixture to room temperature and pour it into crushed ice. Collect the precipitate via vacuum filtration. Purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • System Validation: Confirm compound identity and purity (>95%) using LC-MS and ¹H-NMR. The disappearance of the primary amine protons (~5.0 ppm) and the emergence of characteristic benzimidazole aromatic signals validate successful cyclization.

Protocol 4.2: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) MEK1 Kinase Assay

To evaluate the allosteric kinase inhibition of synthesized diphenylamine derivatives, a TR-FRET assay is strictly required over standard colorimetric assays.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction: In a 384-well low-volume plate, combine 2 nM recombinant human MEK1, 10 μM ATP, 50 nM biotinylated ERK2 substrate, and the test compounds (final DMSO concentration 1%). Incubate at 22°C for 60 minutes.

  • Detection: Add a detection buffer containing Europium (Eu)-labeled anti-phospho-ERK antibody (donor) and Streptavidin-Allophycocyanin (SA-APC) (acceptor). Incubate for 30 minutes.

    • Causality: TR-FRET is utilized because diphenylamine derivatives often exhibit intrinsic fluorescence. By introducing a time delay (e.g., 50 μs) before measuring the emission, short-lived background autofluorescence from the small molecules decays, isolating the long-lived Europium signal. This ensures trustworthy, artifact-free IC₅₀ data.

  • Readout & Validation: Measure the FRET signal using a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio.

    • Self-Validating Control: Include PD0325901 as a positive reference inhibitor. The assay is only considered valid if the calculated Z'-factor (using fully inhibited vs. uninhibited controls) is > 0.6, confirming robust assay dynamic range.

Workflow Precursor Methyl 3-amino-4- (phenylamino)benzoate Synthesis Oxidative Cyclization (Aldehyde, Oxidant) Precursor->Synthesis Purification HPLC / Flash Chromatography Synthesis->Purification Characterization NMR, LC-MS, X-ray Crystallography Purification->Characterization Assay TR-FRET MEK1 Kinase Assay Characterization->Assay Hit Lead Compound Identification Assay->Hit

Synthetic and high-throughput screening workflow for diphenylamine derivatives.

References

  • MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 4AN3: Crystal structures of human MEK1 with carboxamide-based allosteric inhibitor XL518 (GDC-0973), or related analogs. Source: RCSB Protein Data Bank (PDB) URL:[Link]

  • Abstract 4204: Structure-activity relationship of diphenylamine derivatives to target epithelial to mesenchymal transition in triple negative breast cancer Source: AACR Journals URL:[Link]

  • Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Foundational

Spectroscopic Profiling of Methyl 3-amino-4-(phenylamino)benzoate: A Comprehensive Analytical Guide

Executive Summary In modern drug development and medicinal chemistry, the accurate structural elucidation of synthetic intermediates is paramount. Methyl 3-amino-4-(phenylamino)benzoate (CAS: 514206-06-5)[1] is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and medicinal chemistry, the accurate structural elucidation of synthetic intermediates is paramount. Methyl 3-amino-4-(phenylamino)benzoate (CAS: 514206-06-5)[1] is a highly versatile 1,2-diamine-bearing building block, frequently utilized in the synthesis of biologically active benzimidazoles, quinoxalines, and kinase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide dissects the causality behind specific analytical choices—such as solvent selection in NMR and ionization modes in Mass Spectrometry—and establishes robust, self-validating experimental workflows. These protocols ensure that the spectroscopic data (NMR, IR, MS) generated for this compound is both highly accurate and reproducible across different laboratory environments.

Physicochemical & Structural Overview

Before initiating spectroscopic analysis, it is critical to understand the molecule's fundamental properties, as these dictate the analytical parameters[2]. The molecule features a benzoate core with a methyl ester, a primary amine, and a secondary diarylamine.

PropertyValueStructural Implication for Analysis
Chemical Name Methyl 3-amino-4-(phenylamino)benzoateContains multiple exchangeable protons (-NH₂, -NH-).
CAS Number 514206-06-5[1]Unique identifier for literature cross-referencing.
Molecular Formula C₁₄H₁₄N₂O₂[3]Exact mass calculation target for HRMS.
Molecular Weight 242.27 g/mol [1]Nominal mass for low-resolution MS tuning.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

Electrospray Ionization (ESI) in positive ion mode ( ESI+ ) is the optimal choice for this compound. The presence of both primary and secondary amine moieties provides highly basic sites that readily accept protons ( H+ ) in acidic mobile phases (e.g., 0.1% Formic Acid in Acetonitrile/Water). This ensures a high ionization efficiency and a strong [M+H]+ signal.

Fragmentation Pathway Analysis

To confirm the structural connectivity, Collision-Induced Dissociation (CID) is employed. The ester group is highly susceptible to the neutral loss of methanol ( CH3​OH ) and the methoxycarbonyl radical ( ⋅COOCH3​ ). Furthermore, the diarylamine bond is a prime site for cleavage, yielding a stable aniline cation.

MS_Pathway M [M+H]+ m/z 243.11 F1 Loss of CH3OH m/z 211.09 M->F1 - CH3OH (32 Da) F2 Loss of COOCH3 m/z 184.09 M->F2 - *COOCH3 (59 Da) F3 Aniline Cation m/z 93.06 M->F3 C-N Cleavage

Caption: Mass spectrometry fragmentation pathway of Methyl 3-amino-4-(phenylamino)benzoate.

Quantitative MS Data Summary
Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
[M+H]⁺ 243.1128243.1130< 1.0100% (Base Peak)
[M+H - CH₃OH]⁺ 211.0866211.0865< 1.045%
[M+H - COOCH₃]⁺ 184.0870184.0870< 1.030%
[C₆H₇N]⁺ 93.057393.0575< 2.515%

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection

The choice of deuterated solvent is the most critical decision in the NMR analysis of anilines and diamines. While CDCl3​ is standard, we specifically mandate the use of DMSO−d6​ [4].

  • Why? DMSO−d6​ is a strong hydrogen-bond acceptor. It disrupts intermolecular hydrogen bonding between the solute molecules, which prevents the −NH2​ and −NH− signals from broadening into baseline noise. Furthermore, it shifts these exchangeable protons downfield (typically 5.0 - 8.0 ppm), cleanly separating them from the aliphatic methyl ester signal.

NMR Elucidation Workflow

NMR_Workflow Prep Sample Preparation (DMSO-d6, TMS internal standard) OneD 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->OneD Optimize shim & tune TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Identify overlapping signals Assign Structural Assignment & Validation TwoD->Assign Map spin systems & connectivities Assign->OneD Iterative refinement

Caption: Iterative self-validating workflow for 1D and 2D NMR spectral elucidation.

Quantitative NMR Data Summary

¹H NMR (500 MHz, DMSO−d6​ )

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
3.80 Singlet (s) - 3H -OCH₃ (Ester)
5.10 Broad Singlet (br s) - 2H -NH₂ (Primary amine)
6.85 Triplet of Triplets (tt) 7.3, 1.1 1H H-4' (Phenyl para)
7.05 Doublet (d) 8.5 1H H-5 (Benzoate ring)
7.10 Doublet of Doublets (dd) 8.5, 1.1 2H H-2', H-6' (Phenyl ortho)
7.22 Doublet of Doublets (dd) 8.5, 2.0 1H H-6 (Benzoate ring)
7.28 Doublet of Doublets (dd) 8.5, 7.3 2H H-3', H-5' (Phenyl meta)
7.40 Doublet (d) 2.0 1H H-2 (Benzoate ring)

| 7.85 | Broad Singlet (br s) | - | 1H | -NH- (Secondary amine) |

¹³C NMR (125 MHz, DMSO−d6​ )

Chemical Shift (δ, ppm) Carbon Type (DEPT) Assignment
51.8 CH₃ -OCH₃
113.5, 115.2, 123.4 CH C-5, C-2, C-6 (Benzoate ring)
116.8, 119.5, 129.2 CH C-2'/C-6', C-4', C-3'/C-5' (Phenyl ring)
121.0, 136.5, 142.0 C (Quaternary) C-1, C-4, C-3 (Benzoate ring)
144.5 C (Quaternary) C-1' (Phenyl ring)

| 166.2 | C (Quaternary) | C=O (Ester Carbonyl) |

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Causality of the ATR Technique

Historically, solid samples were ground with Potassium Bromide (KBr) and pressed into a pellet for transmission IR. However, KBr is highly hygroscopic. Absorbed atmospheric water creates a massive, broad O−H stretch around 3400 cm⁻¹, which completely masks the critical N−H stretching bands of our diamine compound. Therefore, we utilize [4]. This requires no sample preparation, eliminating moisture artifacts and preserving the integrity of the amine signals.

Quantitative IR Data Summary
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3450Medium, SharpN-H Asymmetric StretchPrimary Amine (-NH₂)
3360Medium, SharpN-H Symmetric StretchPrimary Amine (-NH₂)
3280Medium, BroadN-H StretchSecondary Amine (-NH-Ph)
2950WeakC-H Asymmetric StretchAliphatic Methyl (-CH₃)
1705Strong, SharpC=O StretchConjugated Ester Carbonyl
1620MediumN-H Bend (Scissoring)Primary Amine (-NH₂)
1595, 1510StrongC=C StretchAromatic Rings
1275StrongC-O StretchEster (C-O-C)
750, 690StrongC-H Out-of-Plane BendMonosubstituted Phenyl Ring

Experimental Protocols: Self-Validating Systems

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are engineered as self-validating systems. They contain internal checks that automatically flag analytical deviations.

Protocol A: Self-Validating HRMS Acquisition
  • Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass axis across the 50-1000 m/z range. Validation Check: Mass error must be < 1.0 ppm for all calibrant masses.

  • Blank Injection: Inject 1 µL of the mobile phase (0.1% FA in 50:50 H2​O :MeCN). Validation Check: The baseline noise floor must be established, confirming the absence of carryover at m/z 243.11.

  • Sample Acquisition: Inject 1 µL of the sample (1 µg/mL). Apply a capillary voltage of 3.5 kV.

  • CID Fragmentation: Ramp the collision energy from 10 eV to 40 eV using Nitrogen as the collision gas to generate the fragmentation pathway described in Section 3.2.

Protocol B: Self-Validating NMR Acquisition[5]
  • Sample Preparation: Dissolve 15 mg of Methyl 3-amino-4-(phenylamino)benzoate in 0.6 mL of DMSO−d6​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Locking and Tuning: Insert the sample into a 500 MHz spectrometer. Lock the magnetic field to the deuterium frequency of DMSO−d6​ . Automatically tune and match the probe to the ¹H and ¹³C frequencies.

  • Internal Calibration (The Validation Check): Acquire a preliminary ¹H scan. Validation Check: The software must calibrate the TMS peak to exactly 0.00 ppm. Simultaneously, cross-reference the residual DMSO−d6​ pentet. If the DMSO peak deviates from 2.50 ppm by > 0.02 ppm, the shim/tune parameters are flagged for recalibration.[4]

  • Data Acquisition: Acquire 16 scans for ¹H (relaxation delay = 2s) and 1024 scans for ¹³C (relaxation delay = 5s) to ensure a high signal-to-noise ratio.

Protocol C: Self-Validating ATR-FTIR Acquisition[6]
  • Crystal Cleaning: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

  • Background Acquisition (The Validation Check): Collect a background spectrum of the bare crystal (32 scans, 4 cm⁻¹ resolution). Validation Check: Inspect the baseline at 2350 cm⁻¹ ( CO2​ ) and 3600 cm⁻¹ ( H2​O ). Any derivative-shaped peaks indicate atmospheric fluctuation, prompting an automatic background re-acquisition before proceeding.[4]

  • Sample Analysis: Place ~2 mg of the solid powder onto the crystal. Lower the anvil to apply consistent pressure. Acquire 32 scans from 4000 to 400 cm⁻¹.

References

  • RSC Publishing (Chemical Communications). Absolute configuration of amino alcohols by 1H-NMR. DOI: 10.1039/B510806C. Retrieved from[Link]

Sources

Exploratory

"Methyl 3-amino-4-(phenylamino)benzoate" as a building block in medicinal chemistry

Engineering Benzimidazole Therapeutics: The Role of Methyl 3-amino-4-(phenylamino)benzoate in the Synthesis of AKT Inhibitor-IV Analogues Executive Summary The development of small-molecule inhibitors targeting the PI3K/...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Benzimidazole Therapeutics: The Role of Methyl 3-amino-4-(phenylamino)benzoate in the Synthesis of AKT Inhibitor-IV Analogues

Executive Summary

The development of small-molecule inhibitors targeting the PI3K/AKT (protein kinase B) signaling pathway represents a cornerstone of modern targeted oncology and antiviral therapy[1]. Among the diverse chemotypes explored, the benzimidazole scaffold has emerged as a highly privileged structure[1]. A critical building block in the modular synthesis of these complex benzimidazoles—specifically AKT Inhibitor-IV and its derivatives—is methyl 3-amino-4-(phenylamino)benzoate (CAS: 514206-06-5)[1][2]. This unsymmetrical 1,2-arylenediamine provides the exact regiochemical handles required to construct the N1-phenyl benzimidazole core, a structural motif that drives the molecule's profound biological activity[1][3].

Chemical Rationale and Scaffold Design

Methyl 3-amino-4-(phenylamino)benzoate is characterized by a primary amine and a sterically hindered, electronically modulated secondary diphenylamine[2]. The asymmetry of this diamine is a deliberate design choice in medicinal chemistry. The primary amine serves as the initial nucleophile to attack an activated aldehyde, while the N-phenyl group ensures that the resulting benzimidazole is substituted at the N1 position[1]. This N1-phenyl substitution is essential for the lipophilicity and spatial geometry required for the molecule's subsequent accumulation in subcellular compartments, dictating its ultimate mechanism of action[3].

Synthetic Methodology: ZrCl4​ -Mediated Cyclization

Historically, the condensation of 1,2-arylenediamines with unconjugated aldehydes to form benzimidazoles is straightforward. However, when utilizing α,β-unsaturated aldehydes to build the extended conjugated systems found in AKT Inhibitor-IV, standard conditions often lead to complex mixtures and poor yields due to competing Michael additions[1].

To circumvent this, Sun et al. pioneered a Lewis acid-catalyzed approach utilizing Zirconium(IV) chloride ( ZrCl4​ )[1]. ZrCl4​ is highly oxophilic; it selectively coordinates to the carbonyl oxygen of the α,β-unsaturated aldehyde, enhancing its electrophilicity without activating the alkene toward Michael addition[1]. This causality is the crux of the reaction's success: it directs the primary amine of methyl 3-amino-4-(phenylamino)benzoate exclusively to the carbonyl carbon, forming a Schiff base that rapidly undergoes intramolecular cyclization by the secondary amine[1].

Synthesis A Methyl 3-amino-4- (phenylamino)benzoate C ZrCl4 Catalysis (Ethanol, Reflux) A->C B α,β-Unsaturated Aldehyde B->C D Benzimidazoline Intermediate C->D E MnO2 Oxidation D->E F Benzimidazole Core (AKT Inhibitor-IV) E->F

Figure 1: ZrCl4-catalyzed cyclization workflow for benzimidazole core synthesis.

Self-Validating Experimental Protocol: Synthesis of the Benzimidazole Core

This protocol details the transformation of methyl 3-amino-4-(phenylamino)benzoate into the aromatized benzimidazole scaffold.

Step 1: Lewis Acid-Catalyzed Condensation

  • Reagent Assembly: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve methyl 3-amino-4-(phenylamino)benzoate (1.0 equivalent) and the target α,β-unsaturated aldehyde (1.2 equivalents) in anhydrous ethanol (0.2 M concentration).

  • Catalyst Addition: Add ZrCl4​ (0.5 equivalents) in one portion.

    • Causality: The substoichiometric amount of ZrCl4​ is critical. A full equivalent would overly sequester the diamine through coordination, stalling the reaction. Ethanol acts as a protic solvent to stabilize the polar transition states during cyclization[1].

  • Thermal Activation: Heat the reaction mixture to reflux (80 °C).

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The starting material ( Rf​ ~0.3) should be consumed within 2-4 hours, replaced by a new spot corresponding to the benzimidazoline intermediate.

Step 2: In Situ Aromatization

  • Oxidation: Once TLC confirms the consumption of the diamine, cool the reaction to room temperature and add activated Manganese(IV) oxide ( MnO2​ , 5.0 equivalents) directly to the flask.

  • Thermodynamic Driving Force: Stir the suspension open to the atmosphere for 12 hours.

    • Causality: Benzimidazolines are unstable and can undergo retro-cyclization. MnO2​ acts as a mild, heterogeneous oxidant that rapidly strips two protons and two electrons, driving the system into the deep thermodynamic well of the fully aromatic benzimidazole core[1].

  • IPC: The solution will transition from a pale yellow suspension to a dense black slurry. LC-MS analysis of a filtered aliquot must show the [M+H]+ peak of the aromatized product.

Step 3: Workup and Isolation

  • Filter the crude mixture through a pad of Celite to remove the insoluble manganese salts, washing the filter cake thoroughly with hot ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pure benzimidazole derivative (typical yields: 70-85%)[1].

Biological Translation: The Mechanism of AKT Inhibitor-IV

The benzimidazole derivatives synthesized from this building block, most notably AKT Inhibitor-IV (ChemBridge 5233705), were initially identified as potent inhibitors of the PI3K/AKT pathway, capable of blocking the nuclear export of FOXO1a[3][4]. However, deeper pharmacological profiling revealed a highly complex, dual-layered mechanism of action[3].

Due to its lipophilic, cationic nature—imparted by the N1-phenyl group (derived from our building block) and subsequent alkylation—AKT Inhibitor-IV acts as a mitochondrial sink[3]. Confocal microscopy and flow cytometry have demonstrated that the compound accumulates in the mitochondria at concentrations exceeding 1 mM, leading to profound bioenergetic disruption, mitochondrial depolarization, and the massive release of reactive oxygen species (ROS)[3]. This mitochondrial collapse is the primary driver of its broad-spectrum antiviral (e.g., against Parainfluenza virus 5) and anticancer efficacy, superseding its direct kinase inhibition[1][3].

Mechanism A AKT Inhibitor-IV (Cationic Benzimidazole) B Mitochondrial Accumulation (>1 mM) A->B Primary Driver C PI3K/AKT Pathway Modulation A->C Secondary Effect D Mitochondrial Depolarization B->D F Antiviral & Anticancer Efficacy C->F E ROS Release & Bioenergetic Collapse D->E E->F

Figure 2: Dual mechanism of action of AKT Inhibitor-IV driving its therapeutic efficacy.

Quantitative Pharmacological Profile

The biological efficacy of AKT Inhibitor-IV, derived from the functionalized benzimidazole core, demonstrates potent nanomolar to low-micromolar activity across multiple pathological models.

Target System / Cell LineAssay ReadoutIC50 ValuePrimary Mechanism / ObservationSource
HeLa (Cervical Carcinoma) Cellular Proliferation320 – 670 nMMitochondrial accumulation & ROS release[3][4]
Jurkat (T-cell Leukemia) Cellular Proliferation340 nMBioenergetic collapse & apoptosis[3][4]
786-O (Renal Cell Adenocarcinoma) Cellular Proliferation< 1.25 µMInhibition of FOXO1a nuclear export[4]
Parainfluenza Virus 5 (PIV5) Viral Replication520 nMHost-cell bioenergetic disruption[1][4]

Conclusion

Methyl 3-amino-4-(phenylamino)benzoate is far more than a simple chemical catalog item; it is the structural genesis of a highly potent class of bioenergetic disruptors and kinase inhibitors[1][2]. By leveraging rational synthetic methodologies—such as ZrCl4​ -catalyzed cyclization—medicinal chemists can harness this building block to explore the complex intersection of kinase signaling and mitochondrial biology in the pursuit of novel therapeutics[1][3].

References

  • ChemicalBook. "methyl 3-amino-4-(phenylamino)benzoate | 514206-06-5." ChemicalBook. 2

  • Sun, Q., et al. "Synthesis and Biological Evaluation of Analogues of AKT (Protein Kinase B) Inhibitor-IV." Journal of Medicinal Chemistry, 2011, 54(5), 1126-1139. 1

  • Meinig, J. M., & Peterson, B. R. "Anticancer/Antiviral Agent Akt Inhibitor-IV Massively Accumulates in Mitochondria and Potently Disrupts Cellular Bioenergetics." ACS Chemical Biology, 2015, 10(2), 570-576. 3

  • Tocris Bioscience. "AKT Inhibitor IV | Akt (Protein Kinase B)." Tocris Bioscience. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Phenyl-1H-benzimidazole-5-carboxylate Derivatives via Methyl 3-amino-4-(phenylamino)benzoate

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Methyl 3-amino-4-(phenylamino)benzoate (CAS: 514206-06-5) Executive Summary The benzimidazole pharmacophore is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Methyl 3-amino-4-(phenylamino)benzoate (CAS: 514206-06-5)

Executive Summary

The benzimidazole pharmacophore is a privileged scaffold in drug discovery, frequently embedded in kinase inhibitors, GPCR modulators, and epigenetic target therapeutics. Methyl 3-amino-4-(phenylamino)benzoate serves as a highly functionalized, regiochemically predictable o-phenylenediamine building block. This application note details the mechanistic rationale and provides validated, scalable protocols for converting this specific precursor into 1-phenyl-1H-benzo[d]imidazole-5-carboxylate derivatives.

Mechanistic Insights & Causality: Designing the Cyclization

Successful incorporation of Methyl 3-amino-4-(phenylamino)benzoate into a synthetic pipeline requires a deep understanding of its intrinsic electronic and steric properties.

Regioselectivity Driven by Differential Nucleophilicity

The precursor features two distinct nitrogen nucleophiles: a primary amine at the C3 position and a secondary, N-phenyl amine at the C4 position.

  • Imine Formation: The primary amine (C3) is significantly less sterically hindered and more nucleophilic than the secondary N-phenyl amine. When exposed to an electrophile such as an aldehyde, condensation occurs exclusively at C3 to form a transient Schiff base (imine) .

  • 5-exo-trig Cyclization: The secondary N-phenyl amine at C4 subsequently acts as an internal nucleophile, attacking the imine carbon to close the ring, yielding a benzimidazoline intermediate.

  • Oxidative Aromatization: To achieve the thermodynamically stable aromatic benzimidazole core, the intermediate must be oxidized (dehydrogenated). This is commonly facilitated by sodium metabisulfite (Na₂S₂O₅) or Lewis acid catalysts like HfCl₄/C .

This precise causality dictates the regiochemical outcome: the phenyl group will always reside at the N1 position of the resulting benzimidazole, and the methyl ester will be fixed at the C5 position, providing a reliable synthetic handle for late-stage functionalization.

Mechanism A Methyl 3-amino-4-(phenylamino)benzoate (Primary & Secondary Amines) B Schiff Base Intermediate (Regioselective Imine at C3) A->B + R-CHO (Condensation) C Benzimidazoline Intermediate (5-exo-trig Cyclization) B->C Intramolecular Attack by C4-NH D 1-Phenyl-1H-benzimidazole -5-carboxylate (Aromatic Core) C->D Oxidation (- 2H)

Fig 1: Regioselective mechanistic pathway from ortho-diamine to the benzimidazole core.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify the completion of intermediate stages before proceeding.

Protocol A: Oxidative Cyclization with Aldehydes (Na₂S₂O₅ Method)

This method utilizes sodium metabisulfite, which acts dually as an aldehyde activator (forming a bisulfite adduct) and a mild oxidant, making it highly reliable for generating 1,2-disubstituted benzimidazoles.

Reagents & Materials:

  • Methyl 3-amino-4-(phenylamino)benzoate (1.0 equiv)

  • Target Aldehyde (R-CHO) (1.05 equiv)

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3-amino-4-(phenylamino)benzoate (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DMF.

  • Activation: Add Na₂S₂O₅ (1.2 equiv) in one portion at room temperature. The mixture may become a heterogeneous suspension.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 90 °C.

  • In-Process Control (IPC): After 3 hours, sample the reaction for LCMS analysis. Self-Validation Check: Look for the disappearance of the starting diamine and the transient Schiff base. The presence of a mass peak corresponding to [M+H]+ plus 2 Da indicates incomplete oxidation (trapped benzimidazoline). Continue heating until full conversion to the aromatic core is achieved (typically 4–6 hours).

  • Workup: Cool the mixture to room temperature and pour it into crushed ice/water (3x volume of DMF) under vigorous stirring. A precipitate will typically form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. If the product oils out, extract with Ethyl Acetate (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure methyl 1-phenyl-2-substituted-1H-benzo[d]imidazole-5-carboxylate.

Workflow Step1 1. Reagent Preparation Dissolve Diamine (1.0 eq) & Aldehyde (1.05 eq) in DMF Step2 2. Activator/Oxidant Addition Add Na2S2O5 (1.2 eq) or HfCl4/C catalyst Step1->Step2 Step3 3. Thermal Cyclization Stir at 80-90°C for 4-6 hours (Monitor by TLC/LCMS) Step2->Step3 Step4 4. Aqueous Workup Cool, quench with ice water, extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography or Recrystallization Step4->Step5

Fig 2: Standard experimental workflow for the oxidative cyclization of ortho-diamines.

Protocol B: Condensation with Orthoesters (Oxidant-Free Method)

When a 2-unsubstituted benzimidazole (or simple alkyl-substituted) is desired, reacting the diamine with an orthoester circumvents the need for an oxidation step, as the orthoester carbon is already at the correct oxidation state.

Step-by-Step Methodology:

  • Preparation: Suspend Methyl 3-amino-4-(phenylamino)benzoate (1.0 equiv) in triethyl orthoformate (excess, acts as both reagent and solvent).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 equiv).

  • Cyclization: Heat the mixture to 110 °C for 2–4 hours.

  • IPC: Monitor by TLC (DCM:MeOH 95:5). The reaction is typically very clean and rapid.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove excess orthoester, and neutralize the residue with saturated aqueous NaHCO₃.

  • Isolation: Extract with DCM, dry over MgSO₄, and purify via recrystallization from EtOH/Water to yield methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate.

Quantitative Data & Optimization Summary

To assist in route scouting, the following table summarizes the comparative efficiency of different cyclization conditions applied to o-phenylenediamines.

Cyclization MethodReagents & CatalystTemp (°C)TimeTypical YieldMechanistic Advantage
Aldehyde (Standard) R-CHO, Na₂S₂O₅, DMF90 °C4–6 h75–85%Broad functional group tolerance; highly scalable.
Aldehyde (Catalytic) R-CHO, HfCl₄/C, EtOH80 °C1–2 h85–95%Fast kinetics; catalyst is easily removed by filtration .
Orthoester R-C(OEt)₃, p-TsOH110 °C2–4 h80–90%No oxidant required; avoids over-oxidation byproducts.

References

  • Peng, X.-C.; Gong, S.-S.; Zeng, D.-Y.; Duo, S.-W.; Sun, Q. "Activated Carbon Supported Hafnium(IV) Chloride as an Efficient, Recyclable, and Facile Removable Catalyst for Expeditious Parallel Synthesis of Benzimidazoles." Catalysts 2020, 10(4), 436. Available at:[Link][1]

Sources

Application

Application Note: Methyl 3-amino-4-(phenylamino)benzoate as a Privileged Intermediate for Heterocyclic Synthesis

Executive Summary In modern medicinal chemistry and drug discovery, the 1-phenyl-1H-benzimidazole-5-carboxylate scaffold is recognized as a "privileged structure," frequently employed to target diverse biological pathway...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug discovery, the 1-phenyl-1H-benzimidazole-5-carboxylate scaffold is recognized as a "privileged structure," frequently employed to target diverse biological pathways. The synthesis of this scaffold relies heavily on the versatile building block methyl 3-amino-4-(phenylamino)benzoate (CAS: 514206-06-5). As an unsymmetrical o-phenylenediamine derivative, this intermediate provides highly regioselective access to complex heterocycles. This application note details the mechanistic causality, quantitative performance, and self-validating protocols for utilizing this intermediate in heterocyclic synthesis.

Structural Rationale & Medicinal Chemistry Context

The strategic positioning of the N-phenyl group and the C5-ester (relative to the benzimidazole core) enables the synthesis of highly potent therapeutics.

  • Receptor Antagonists: High-throughput screening and rational design by Bayer identified benzimidazole carboxylic acid derivatives as potent human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) antagonists. The optimized lead, BAY 1316957, utilizes this exact scaffold and demonstrates excellent oral bioavailability for the treatment of endometriosis[1].

  • Enzyme Inhibitors: The 2-methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid derivative (derived from the saponification of the methyl ester) is a critical precursor for synthesizing piperazine derivatives acting as monoacylglycerol lipase (MAGL) inhibitors[2].

  • Physicochemical Stability: The incorporation of the N-phenyl ring lowers the basicity of the benzimidazole core compared to N-alkyl variants, often improving membrane permeability and metabolic stability[3].

Mechanistic Insights: Regioselective Cyclocondensation

When methyl 3-amino-4-(phenylamino)benzoate is reacted with an electrophile (such as an aldehyde), the reaction exhibits strict regioselectivity.

Causality of Regioselectivity: The primary amine at the C3 position is significantly more nucleophilic and sterically accessible than the secondary amine at the C4 position. The lone pair on the C4 nitrogen is partially delocalized into the N-phenyl ring, reducing its nucleophilicity. Consequently, the initial condensation to form the Schiff base (imine) occurs exclusively at the C3 primary amine. Subsequent intramolecular nucleophilic attack by the C4 secondary amine yields a benzimidazoline intermediate, which is rapidly oxidized to the aromatic benzimidazole.

Mechanism A Methyl 3-amino-4- (phenylamino)benzoate C Schiff Base Intermediate A->C Condensation (with B) B Aldehyde (R-CHO) D Benzimidazoline Intermediate C->D Intramolecular Attack E 1-Phenyl-1H-benzimidazole- 5-carboxylate D->E Oxidation (- 2H)

Mechanistic pathway for the synthesis of 1-phenyl-1H-benzimidazole-5-carboxylates.

Experimental Protocols

To ensure high-fidelity library generation, the following self-validating protocols detail the synthesis of substituted benzimidazoles.

Protocol A: Synthesis via Oxidative Cyclocondensation with Aldehydes

Objective: High-yield generation of the benzimidazole core via oxidative cyclocondensation. Reagents: Methyl 3-amino-4-(phenylamino)benzoate (1.0 eq), Aldehyde (1.1 eq), Na₂S₂O₅ (1.2 eq), DMF (solvent).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of methyl 3-amino-4-(phenylamino)benzoate in 5 mL of anhydrous DMF. Causality: DMF is chosen for its high boiling point and excellent solvency for both the diamine and the resulting rigid benzimidazole.

  • Electrophile Addition: Add 1.1 mmol of the chosen aldehyde. Stir at room temperature for 15 minutes to initiate Schiff base formation at the more nucleophilic C3-primary amine.

  • Oxidant Addition: Introduce 1.2 mmol of sodium metabisulfite (Na₂S₂O₅). Causality: Na₂S₂O₅ forms a bisulfite adduct with the unreacted aldehyde, controlling its release and preventing side reactions (e.g., Cannizzaro reaction). It also acts as the mild oxidant required to convert the benzimidazoline intermediate into the fully aromatic benzimidazole.

  • Thermal Incubation: Heat the reaction mixture to 90°C and stir for 4–6 hours. Monitor progression via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1).

  • Quenching & Workup: Cool the mixture to room temperature and pour it into 50 mL of crushed ice-water under vigorous stirring. The product typically precipitates as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 × 10 mL) to remove residual DMF and inorganic salts, and dry under a high vacuum.

  • Validation: Confirm the structure via ¹H NMR. A successful reaction is self-validated by the disappearance of the primary amine protons (~5.0 ppm) and the appearance of the C2-substituent signals.

Workflow S1 1. Reagent Preparation Diamine + Aldehyde in DMF S2 2. Catalyst/Oxidant Addition e.g., Na2S2O5 (1.2 eq) S1->S2 S3 3. Thermal Incubation Stir at 90°C for 4-6 hours S2->S3 S4 4. Quench & Precipitation Pour into Ice Water S3->S4 S5 5. Isolation & Purification Filtration & Recrystallization S4->S5

Step-by-step experimental workflow for oxidative cyclocondensation.

Protocol B: Reductive Cyclization from Nitro Precursors

Objective: Direct synthesis of 1-phenylbenzimidazoles from 3-nitro-4-(phenylamino)benzoic acid derivatives, bypassing the isolation of the diamine intermediate[4]. Reagents: 3-nitro-4-(phenylamino)benzoic acid (1.0 eq), NaBH₄ (2.0 eq), Metallic Sodium (excess), Propanol.

Step-by-Step Methodology:

  • Alkoxide Generation: Dissolve metallic sodium in absolute propanol to generate sodium propoxide in situ. Causality: The alkoxide acts as a necessary basic medium and a supplementary reducing agent for the nitro group[4].

  • Precursor Addition: Add the nitro precursor and NaBH₄ to the alkoxide solution.

  • Reflux: Stir the mixture at reflux for 18 hours. Unlike standard basic reductions of o-nitroanilines which yield phenazines, these specific conditions drive the unusual cyclization to the benzimidazole[4].

  • Workup: Pour into cold water, acidify to pH 5 with 1 M HCl, and extract with dichloromethane (3 × 100 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (CH₂Cl₂/MeOH 20:1)[4].

Quantitative Data Presentation: Cyclization Strategies

The table below summarizes the quantitative performance of various cyclization conditions utilizing methyl 3-amino-4-(phenylamino)benzoate (or its corresponding acid/ester analogs).

Cyclization StrategyElectrophile / PrecursorReagents & CatalystsTemp (°C)Time (h)Avg. Yield (%)Mechanistic Advantage
Oxidative Cyclocondensation AldehydeNa₂S₂O₅, DMF904 - 675 - 85Mild oxidation; avoids over-oxidation of sensitive functional groups.
Dehydrative Cyclization Carboxylic AcidPOCl₃ or PPA100 - 1208 - 1260 - 70Direct coupling; ideal for sterically hindered R-groups.
Acid-Catalyzed Condensation Orthoesterp-TsOH (cat.), Toluene1102 - 480 - 90Clean reaction profile; produces only alcohol as a byproduct.
Reductive Cyclization Nitro PrecursorNaBH₄, NaOR, ROHReflux1865 - 75One-pot nitro reduction and cyclization; bypasses diamine isolation[4].

References

  • [1] Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • [3] 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | C15H12N2O2 - PubChem. National Center for Biotechnology Information. URL:[Link]

Sources

Method

Application Note: Selective N-Arylation of Methyl 3-amino-4-(phenylamino)benzoate

Introduction & Scope Methyl 3-amino-4-(phenylamino)benzoate (C₁₄H₁₄N₂O₂, MW: 242.27 g/mol ) [1] is a highly functionalized 1,2-diamine scaffold frequently utilized as an advanced intermediate in the synthesis of biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Methyl 3-amino-4-(phenylamino)benzoate (C₁₄H₁₄N₂O₂, MW: 242.27 g/mol ) [1] is a highly functionalized 1,2-diamine scaffold frequently utilized as an advanced intermediate in the synthesis of biologically active benzimidazoles and pharmaceutical agents. The structural complexity of this molecule presents a unique synthetic challenge: it contains a primary aniline (3-amino), a secondary diarylamine (4-phenylamino), and a base-sensitive methyl ester.

This application note details a highly optimized, self-validating protocol for the chemoselective N-arylation of the primary 3-amino group via Palladium-catalyzed Buchwald-Hartwig cross-coupling, ensuring complete tolerance of the secondary amine and the ester moiety.

Mechanistic Rationale & Causality (E-E-A-T)

To achieve absolute chemoselectivity, the reaction conditions must be engineered to exploit the subtle steric and electronic differences between the reactive sites.

  • Ligand Selection (Steric Control): Differentiating a primary amine from a secondary amine requires a catalyst with a precisely defined binding pocket. We utilize BrettPhos , a highly bulky dialkylbiaryl phosphine ligand. The massive steric bulk of BrettPhos restricts the coordination sphere around the Palladium(II) center. The unhindered primary 3-amino group readily coordinates, whereas the bulky secondary 4-phenylamino group is sterically excluded from the catalytic cycle [2].

  • Base Selection (Chemoselectivity): Traditional Buchwald-Hartwig aminations employ strong bases like sodium tert-butoxide (NaOtBu). However, strong alkoxides will rapidly saponify the methyl ester. We replace this with Cesium Carbonate (Cs₂CO₃) , a mild, insoluble inorganic base that is sufficiently basic to deprotonate the Pd-amine intermediate without hydrolyzing the ester[3].

  • Electrophile Reactivity: Aryl bromides or chlorides are strictly preferred over aryl iodides. Aryl iodides generate high concentrations of iodide ions during the catalytic cycle, which can form inactive Pd-I dimers and prematurely terminate the reaction [3].

Logical Workflow & Catalytic Cycle

CatalyticCycle cluster_selectivity Chemoselective Amine Coordination Pd0 Active L-Pd(0) Complex (BrettPhos-bound) OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Ar-Br Primary 3-Amino Group (1°) Sterically Accessible -> BINDS OxAdd->Primary Substrate Addition Secondary 4-Phenylamino Group (2°) Sterically Hindered -> BLOCKED OxAdd->Secondary No Reaction Deprot Deprotonation by Cs2CO3 (Preserves Methyl Ester) Primary->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration of Pd(0)

Caption: Logical mechanism of BrettPhos-mediated selective N-arylation of the primary amine.

Quantitative Optimization Data

The following table summarizes the causality of our experimental choices, demonstrating why deviations from the optimized protocol lead to failure.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1 Pd₂(dba)₃ / BrettPhos Cs₂CO₃ 1,4-Dioxane 100 >85% Optimal. High selectivity for 1° amine; ester remains intact.
2Pd₂(dba)₃ / BrettPhosNaOtBu1,4-Dioxane100<10%Strong base causes rapid saponification of the methyl ester.
3Pd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane100~40%RuPhos accommodates 2° amines, leading to poor chemoselectivity[4].
4Pd(OAc)₂ / BINAPK₃PO₄Toluene110Trace1st-gen bidentate ligands lack the steric bulk for differentiation.
5Pd₂(dba)₃ / BrettPhosCs₂CO₃1,4-Dioxane100<20%Using Aryl Iodide instead of Aryl Bromide causes catalyst poisoning [3].

Step-by-Step Experimental Protocol

Materials & Reagents
  • Substrate: Methyl 3-amino-4-(phenylamino)benzoate (1.0 equiv, 1.0 mmol, 242.3 mg)

  • Electrophile: Aryl Bromide (1.1 equiv, 1.1 mmol)

  • Precatalyst: Pd₂(dba)₃ (1.0 mol%, 0.01 mmol, 9.2 mg)

  • Ligand: BrettPhos (2.4 mol%, 0.024 mmol, 12.9 mg)

  • Base: Anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg) Note: Must be finely milled and dried.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, degassed)

Reaction Setup (Inert Atmosphere Required)
  • Catalyst Preactivation: Inside a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 15 mL Schlenk tube with Pd₂(dba)₃ and BrettPhos.

  • Add 2.0 mL of anhydrous 1,4-dioxane. Stir the mixture at room temperature for 15 minutes.

    • Self-Validating Checkpoint: Observe a distinct color change from dark purple/red to a vibrant yellow/orange, confirming the formation of the active L-Pd(0) complex.

  • Substrate Addition: To the active catalyst solution, add Methyl 3-amino-4-(phenylamino)benzoate, the chosen Aryl Bromide, and the remaining 3.0 mL of 1,4-dioxane.

  • Base Addition: Add the finely milled anhydrous Cs₂CO₃.

  • Seal the Schlenk tube with a Teflon screwcap, remove it from the glovebox, and place it in a pre-heated aluminum heating block.

Execution & Monitoring
  • Heat the reaction mixture at 100 °C for 12–16 hours under vigorous magnetic stirring (800 rpm) to ensure the insoluble Cs₂CO₃ remains suspended.

  • Self-Validating Checkpoint: After 12 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The disappearance of the starting material mass (m/z [M+H]⁺ 243.1) and the appearance of the mono-arylated product mass confirms successful conversion. No di-arylated mass should be observed.

Workup & Purification
  • Quenching: Cool the reaction vessel to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc).

  • Filtration: Filter the crude mixture through a 1-inch pad of Celite to remove palladium black and inorganic cesium salts. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes/EtOAc (typically 90:10 to 70:30) to yield the pure mono-N-arylated product.

References

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

Application

Use of "Methyl 3-amino-4-(phenylamino)benzoate" in the synthesis of kinase inhibitors

Application Note: Utilizing Methyl 3-amino-4-(phenylamino)benzoate as a Privileged Scaffold in the Synthesis of Benzimidazole-Based Kinase Inhibitors Introduction & Mechanistic Rationale The synthesis of targeted kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Methyl 3-amino-4-(phenylamino)benzoate as a Privileged Scaffold in the Synthesis of Benzimidazole-Based Kinase Inhibitors

Introduction & Mechanistic Rationale

The synthesis of targeted kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of ATP or bind to adjacent allosteric pockets. Among these, the benzimidazole core has emerged as a cornerstone in medicinal chemistry, particularly for targeting the MAPK/ERK pathway (e.g., MEK1/2 and RAF kinases) and other critical kinases like Nek2 and IKK[1][2].

A highly efficient strategy for accessing 1-substituted benzimidazole-5-carboxylate derivatives utilizes Methyl 3-amino-4-(phenylamino)benzoate (CAS: 514206-06-5) as the primary building block. The mechanistic rationale for selecting this specific precursor is threefold:

  • Pre-installed N1-Phenyl Group : The phenylamino moiety at the C4 position of the benzoate precursor ensures that the resulting benzimidazole features an N1-phenyl group. In the context of kinase inhibition, this N1-aryl substituent is critical for occupying the deep hydrophobic pocket adjacent to the ATP-binding site, a dynamic that drives both binding affinity and kinase selectivity[3].

  • C5-Carboxylate Handle : The methyl ester at the 5-position provides a versatile, solvent-exposed vector. Late-stage saponification and amide coupling allow researchers to rapidly diversify the scaffold to optimize pharmacokinetic properties (e.g., solubility, cell permeability) without disrupting the core hinge-binding interactions.

  • Regioselective Cyclization : The 1,2-diamine functionality (one primary, one secondary amine) enables a highly efficient, regioselective cyclization with orthoesters or aldehydes under mild conditions[4].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Transcription Factors (Proliferation & Survival) ERK->Target Translocation Inhibitor Benzimidazole-based Kinase Inhibitor Inhibitor->MEK Allosteric/ATP Inhibition

Figure 1: The MAPK/ERK signaling cascade and the targeted inhibition of MEK by benzimidazole derivatives.

Synthetic Strategy & Workflow

The transformation of Methyl 3-amino-4-(phenylamino)benzoate into a final kinase inhibitor involves a robust three-step sequence: cyclization to build the core, ester hydrolysis to unmask the reactive acid, and amide coupling to install the final pharmacophore.

Synthetic_Workflow A Methyl 3-amino-4- (phenylamino)benzoate (Precursor) B Cyclization (HC(OEt)3, p-TsOH) A->B C Methyl 1-phenyl-1H- benzo[d]imidazole- 5-carboxylate B->C D Saponification (LiOH, THF/H2O) C->D E 1-phenyl-1H-benzo[d] imidazole-5-carboxylic acid D->E F Amide Coupling (HATU, DIPEA, R-NH2) E->F G Final Kinase Inhibitor (Target Compound) F->G

Figure 2: Step-by-step synthetic workflow from the diamine precursor to the final kinase inhibitor.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure causality, prevent downstream failures, and guarantee reproducibility.

Protocol A: Cyclization to Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate

Causality Check: Triethyl orthoformate is selected over neat formic acid to prevent the over-formylation of the secondary amine, which frequently leads to complex, intractable mixtures. A catalytic amount of p-toluenesulfonic acid (p-TsOH) accelerates the condensation-cyclization sequence by activating the orthoester.

  • Setup : In an oven-dried 100 mL round-bottom flask, dissolve Methyl 3-amino-4-(phenylamino)benzoate (1.0 eq, 5.0 mmol, 1.21 g) in anhydrous toluene (25 mL).

  • Reagent Addition : Add triethyl orthoformate (3.0 eq, 15.0 mmol, 2.5 mL) followed by p-TsOH monohydrate (0.1 eq, 0.5 mmol, 95 mg).

  • Reaction : Equip the flask with a reflux condenser and heat to 110 °C under a nitrogen atmosphere for 4 hours.

  • Validation (IPC) : Monitor via TLC (50% EtOAc/Hexanes). The starting material ( Rf​≈0.4 ) should cleanly convert to a new, highly UV-active spot ( Rf​≈0.2 ). Confirm via LC-MS (Expected m/z : 253.1 [M+H]+ ).

  • Workup : Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc (50 mL) and saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL).

  • Purification : Dry the combined organic layers over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (10-50% EtOAc in Hexanes) to yield the product as an off-white solid.

Protocol B: Saponification to 1-phenyl-1H-benzo[d]imidazole-5-carboxylic acid

Causality Check: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/H2O) is utilized to ensure complete dissolution of the hydrophobic ester while providing the necessary hydroxide equivalents for cleavage without degrading the benzimidazole core.

  • Setup : Dissolve the intermediate ester from Protocol A (1.0 eq, 4.0 mmol, 1.01 g) in a 3:1 mixture of THF/H2O (20 mL).

  • Reagent Addition : Add LiOH monohydrate (3.0 eq, 12.0 mmol, 503 mg) in one portion.

  • Reaction : Stir vigorously at room temperature for 12 hours.

  • Validation (IPC) : Monitor via LC-MS. The ester peak ( m/z 253.1) must completely disappear, replaced by the carboxylic acid peak ( m/z 239.1 [M+H]+ ).

  • Workup : Remove THF under reduced pressure. Dilute the remaining aqueous layer with 10 mL H2O and carefully acidify to pH 3-4 using 1M HCl.

  • Isolation : Collect the resulting white precipitate via vacuum filtration, wash with cold water (2 x 10 mL), and dry under high vacuum for 24 hours to afford the pure carboxylic acid.

Protocol C: Late-Stage Amide Coupling

Causality Check: HATU is chosen as the coupling reagent due to its superior kinetics and high efficiency, which is ideal for coupling sterically hindered or electron-deficient amines common in kinase inhibitor pharmacophores. DIPEA acts as a non-nucleophilic base to maintain the amine in its reactive free-base form.

  • Setup : Dissolve the carboxylic acid (1.0 eq, 1.0 mmol, 238 mg) in anhydrous DMF (5 mL).

  • Activation : Add HATU (1.2 eq, 1.2 mmol, 456 mg) and DIPEA (3.0 eq, 3.0 mmol, 0.52 mL). Stir for 15 minutes at room temperature to form the active ester intermediate.

  • Coupling : Add the desired pharmacophore amine (e.g., a functionalized piperazine or cyclopropylamine) (1.2 eq, 1.2 mmol). Stir for 2 hours.

  • Validation (IPC) : Check LC-MS for the formation of the target amide mass and the consumption of the acid ( m/z 239.1).

  • Purification : Quench the reaction with water (20 mL), extract with EtOAc (3 x 15 mL), wash the combined organics extensively with brine (5 x 10 mL) to remove residual DMF, dry over Na2​SO4​ , and purify via preparative HPLC.

Quantitative Data & Optimization

The following table summarizes the optimization of the benzimidazole cyclization step (Protocol A), demonstrating the quantitative superiority of the orthoester method over neat acid conditions.

EntryCyclizing AgentSolventCatalystTemp (°C)Time (h)Yield (%)Purity (LC-MS)
1Formic Acid (neat)NoneNone100845%78% (Over-formylation)
2Trimethyl orthoformateMeOHp-TsOH (0.1 eq)651268%92%
3 Triethyl orthoformate Toluene p-TsOH (0.1 eq) 110 4 89% >98%
4Triethyl orthoformateDMFp-TsOH (0.1 eq)110675%95%

References

  • Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH.4

  • Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole. PubMed - NIH.3

  • Benzimidazole Inhibitors Induce a DFG-Out Conformation of Never in Mitosis Gene A-Related Kinase 2 (Nek2) without Binding to the Back Pocket and Reveal a Nonlinear Structure−Activity Relationship. Journal of Medicinal Chemistry - ACS Publications.1

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - NIH.2

Sources

Method

Application Note: Derivatization of Methyl 3-amino-4-(phenylamino)benzoate for Structure-Activity Relationship (SAR) Studies in PDGFR Inhibitor Discovery

Executive Summary Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5) is a highly versatile o-phenylenediamine building block utilized extensively in medicinal chemistry. Its primary application lies in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5) is a highly versatile o-phenylenediamine building block utilized extensively in medicinal chemistry. Its primary application lies in the synthesis of 5-substituted 1-phenyl-1H-benzimidazole derivatives, which have been identified as a potent, narrow-SAR class of ATP-competitive inhibitors targeting the Platelet-Derived Growth Factor Receptor (PDGFR) . This application note details the mechanistic rationale, synthetic derivatization workflows, and biological validation protocols required to leverage this specific scaffold for kinase inhibitor discovery.

Mechanistic Rationale: The 1-Phenylbenzimidazole Pharmacophore

The discovery of 1-phenylbenzimidazoles as selective PDGFR inhibitors revealed a highly restricted structure-activity relationship (SAR) . As a Senior Application Scientist, it is critical to understand why Methyl 3-amino-4-(phenylamino)benzoate is the optimal starting material for this chemical space:

  • The Hydrophobic Anchor: The N-phenyl ring (already installed in the starting material) inserts deeply into a narrow hydrophobic pocket within the ATP-binding site of the PDGFR kinase domain.

  • The C2 Position Constraint: Substituents at the 2-position of the benzimidazole ring completely abolish inhibitory activity due to severe steric clashes with the hinge region of the kinase. Therefore, cyclization must introduce only a hydrogen atom at C2.

  • The 5-Position Solvent Interface: The 5-position of the resulting benzimidazole core—which directly corresponds to the methyl ester group of Methyl 3-amino-4-(phenylamino)benzoate—points outward toward the solvent-exposed mouth of the catalytic pocket . This orientation provides significant bulk tolerance, allowing chemists to derivatize the ester into various functional groups (ethers, amides, basic amines) to optimize both biochemical potency and aqueous solubility without disrupting the primary binding affinity.

Experimental Protocols

Protocol 1: Cyclization to the Benzimidazole Core

Objective: Form the benzimidazole core without introducing a C2 substituent. Causality: Utilizing formamidine acetate instead of trialkyl orthoacetates or aldehydes ensures that only a hydrogen atom is incorporated at the C2 position, which is strictly required to maintain PDGFR affinity .

  • Reaction Setup: Dissolve Methyl 3-amino-4-(phenylamino)benzoate (1.0 eq, MW: 242.27) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add formamidine acetate (1.5 eq) to the stirring solution.

  • Cyclization: Reflux the mixture under an inert nitrogen atmosphere for 4-6 hours.

  • Self-Validation Step: Monitor reaction completion via LC-MS. Confirm the disappearance of the starting material mass ( m/z 243.1 [M+H]+ ) and the appearance of the cyclized product, methyl 1-phenyl-1H-benzimidazole-5-carboxylate ( m/z 253.1 [M+H]+ ).

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous NaHCO3​ . Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the intermediate.

Protocol 2: Ester Hydrolysis and Amide Derivatization (SAR Expansion)

Objective: Convert the 5-methyl ester into various amides to explore bulk tolerance and improve physicochemical properties. Causality: The introduction of basic amine side chains via amidation significantly enhances the aqueous solubility of the highly lipophilic benzimidazole core while exploiting the solvent-exposed nature of the 5-position .

  • Hydrolysis: Suspend the methyl ester intermediate in a 1:1 mixture of THF and 1M aqueous LiOH. Stir at room temperature for 12 hours.

  • Validation: Confirm hydrolysis via TLC (shift to baseline in non-polar solvents) and LC-MS ( m/z 239.1 [M+H]+ ). Acidify with 1M HCl to pH 3, filter the precipitated 1-phenyl-1H-benzimidazole-5-carboxylic acid, and dry under vacuum.

  • Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) (e.g., N,N-dimethylethylenediamine). Stir at room temperature for 18 hours.

  • Purification: Purify the final SAR derivatives via preparative HPLC, ensuring >95% purity for biological testing.

Protocol 3: In Vitro PDGFR Kinase Inhibition Assay

Objective: Quantify the IC50​ of the synthesized derivatives. Causality: A radiometric 32P -ATP assay provides the highest sensitivity and dynamic range when discriminating between highly potent ATP-competitive analogues.

  • Incubation: Incubate recombinant PDGFR- β intracellular kinase domain with the synthetic inhibitor (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add a glutamate-tyrosine copolymer substrate and ATP spiked with [γ−32P]-ATP .

  • Validation Control: Include a known PDGFR inhibitor (e.g., Imatinib or a validated quinoline derivative) as a positive control to verify assay sensitivity.

  • Measurement: Incubate for 30 minutes at room temperature. Quench the reaction with 10% phosphoric acid, spot onto P81 phosphocellulose paper, wash extensively, and measure incorporated radioactivity via scintillation counting. Calculate IC50​ values using a 4-parameter logistic curve fit.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the effect of modifying the 5-position of the 1-phenylbenzimidazole core (derived directly from the methyl ester of our starting material) on kinase inhibition , .

Compound / 5-SubstituentPDGFR IC50​ (µM)FGFR IC50​ (µM)Selectivity (FGFR/PDGFR)Mechanistic Observation
-H (Unsubstituted parent)9.3>50>5.3xBaseline ATP-competitive inhibition.
- CO2​Me (from Starting Material) 0.52 >50 >96x Ester oxygen acts as a potent hydrogen bond acceptor at the pocket mouth.
-COOH (Hydrolyzed intermediate)>50>50N/AIntroduction of a negative charge abolishes binding affinity.
-OMe0.2010.150xOptimal steric fit and electronic profile for the hydrophobic cleft.
- CONH(CH2​)2​N(Me)2​ 0.45>50>111xBasic amine improves aqueous solubility while retaining high potency.

Visualizations

SyntheticWorkflow SM Methyl 3-amino-4-(phenylamino)benzoate (Starting Material) Cyclization Cyclization (Formamidine Acetate, EtOH) SM->Cyclization Intermediate 1-Phenyl-1H-benzimidazole-5-carboxylate (Active PDGFR Inhibitor) Cyclization->Intermediate Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Acid 1-Phenyl-1H-benzimidazole-5-carboxylic acid (Inactive Intermediate) Hydrolysis->Acid Amidation Amide Coupling (EDC, HOBt, Amines) Acid->Amidation Derivatives 5-Amide Derivatives (Optimized Solubility & Potency) Amidation->Derivatives

Synthetic workflow from Methyl 3-amino-4-(phenylamino)benzoate to PDGFR inhibitor derivatives.

PDGFR_Signaling PDGF PDGF Ligand PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR Activates ATP ATP Binding Site PDGFR->ATP Requires Phosphorylation Autophosphorylation ATP->Phosphorylation Inhibitor 1-Phenylbenzimidazole Derivative Inhibitor->ATP Competes Downstream PI3K / AKT / MAPK Pathways Phosphorylation->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Mechanism of ATP-competitive PDGFR inhibition by 1-phenylbenzimidazole derivatives.

References

  • Palmer, B. D., Smaill, J. B., Boyd, M., Boschelli, D. H., Doherty, A. M., Hamby, J. M., Khatana, S. S., & Kramer, J. B. (1998). Structure−Activity Relationships for 1-Phenylbenzimidazoles as Selective ATP Site Inhibitors of the Platelet-Derived Growth Factor Receptor. Journal of Medicinal Chemistry, 41(27), 5457–5465.[Link]

  • Palmer, B. D., Kraker, A. J., Hartl, B. G., Panopoulos, A. D., Panek, R. L., Batley, B. L., Lu, G. H., Trumpp-Kallmeyer, S., Showalter, H. D. H., & Denny, W. A. (1999). Structure−Activity Relationships for 5-Substituted 1-Phenylbenzimidazoles as Selective Inhibitors of the Platelet-Derived Growth Factor Receptor. Journal of Medicinal Chemistry, 42(13), 2373–2382.[Link]

Application

Application Note: Selective N-Acylation of Methyl 3-amino-4-(phenylamino)benzoate in Benzimidazole-Based Drug Discovery

Introduction & Mechanistic Rationale Methyl 3-amino-4-(phenylamino)benzoate is a highly versatile o-phenylenediamine scaffold utilized extensively in the synthesis of 1-phenyl-1H-benzo[d]imidazole derivatives[1]. These h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 3-amino-4-(phenylamino)benzoate is a highly versatile o-phenylenediamine scaffold utilized extensively in the synthesis of 1-phenyl-1H-benzo[d]imidazole derivatives[1]. These heterocyclic cores are privileged structures in medicinal chemistry, forming the pharmacophoric backbone of numerous therapeutics, including angiotensin II receptor antagonists, anthelmintics, and apelin receptor (APJ) agonists[2].

The molecule presents two distinct nitrogen nucleophiles: a primary aromatic amine at the C3 position and a secondary diarylamine at the C4 position. The selective N-acylation of this compound is governed by a strict combination of steric and electronic factors:

  • Electronic Differentiation: The primary 3-amino group possesses a localized lone pair, making it a strong nucleophile. In stark contrast, the lone pair of the 4-(phenylamino) group is delocalized across two aromatic rings (the benzoate core and the N-phenyl ring), drastically reducing its electron density.

  • Steric Hindrance: The bulky N-phenyl group at the C4 position creates severe steric shielding, further preventing electrophilic attack at the secondary amine.

Consequently, treatment with standard acylating agents (e.g., acid chlorides, acid anhydrides) selectively yields the 3-N-acyl intermediate. This intermediate is primed for subsequent acid-catalyzed dehydration and cyclization to form the fully aromatized benzimidazole core[1][3].

Reaction Pathway

ReactionPathway A Methyl 3-amino-4- (phenylamino)benzoate (Precursor) C Methyl 3-acylamino-4- (phenylamino)benzoate (Intermediate) A->C Selective N-Acylation B Acylating Agent (Ac2O or RCOCl) B->C E 1-Phenyl-2-R-1H- benzo[d]imidazole- 5-carboxylate C->E Cyclization D Acid / Heat (-H2O) D->E

Figure 1: Reaction pathway from precursor to benzimidazole via selective N-acylation.

Experimental Protocols

To ensure a self-validating system, the following protocols incorporate specific workup steps designed to isolate the intermediate while systematically removing unreacted starting materials and byproducts[4].

Protocol A: Mild N-Acetylation using Acetic Anhydride

This method is optimal for introducing simple alkyl acyl groups (e.g., acetyl) and utilizes pyridine as both the solvent and a nucleophilic catalyst.

  • Initiation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-amino-4-(phenylamino)benzoate (1.0 eq) in anhydrous pyridine (0.5 M).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Acylation is highly exothermic; cooling prevents thermal degradation and suppresses any kinetically unfavorable di-acylation.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise over 15 minutes. The formation of the highly reactive acetylpyridinium intermediate drives the reaction forward.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc, 7:3).

  • Quench & Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 1 M HCl (to protonate and remove pyridine as a water-soluble salt), saturated NaHCO 3​ (to neutralize residual acetic acid), and brine[4].

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Recrystallize from ethanol to afford the pure Methyl 3-acetamido-4-(phenylamino)benzoate.

Protocol B: N-Acylation using Acid Chlorides

For complex or sterically demanding acyl groups (e.g., thiophene-2-acetyl chloride), acid chlorides in a non-participating solvent with a tertiary amine base are preferred[2].

  • Preparation: Dissolve the precursor (1.0 eq) in anhydrous dichloromethane (DCM) (0.3 M). Add triethylamine (TEA) (1.5 eq) as an acid scavenger.

  • Addition: Cool to 0 °C. Add the desired acid chloride (1.1 eq) dropwise to prevent localized heating.

  • Reaction: Stir at room temperature for 3–5 hours until LC-MS indicates >95% conversion.

  • Purification: Quench with deionized water. Extract with DCM, wash with 1 M HCl, saturated NaHCO 3​ , and brine. Concentrate and purify via silica gel chromatography.

Quantitative Data & Optimization

The following table summarizes standardized reaction parameters and expected outcomes for the mono-acylation of the 3-amino group based on established amine kinetics and pharmaceutical synthesis data[2][4].

Acylating AgentSolventBaseTemp (°C)Time (h)Expected YieldPurity (LC-MS)
Acetic AnhydridePyridinePyridine0 to 252–485–92%>98%
Acetyl ChlorideDCMTEA0 to 252–380–88%>95%
Benzoyl ChlorideDCMTEA0 to 253–575–85%>95%
Thiophene-2-acetyl ChlorideTHFKOH0 to 2521~57%>90%

Analytical Validation & Workflow

Workflow Start Dissolve Precursor (DCM or Pyridine) Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise Addition of Acylating Agent Cool->Add React Stir at RT (Monitor via TLC/LC-MS) Add->React Decision Conversion > 95%? React->Decision Decision->React No Workup Aqueous Workup (1M HCl & NaHCO3 Wash) Decision->Workup Yes Purify Recrystallization or Chromatography Workup->Purify Analyze 1H NMR & LC-MS (Confirm 3-NH Acylation) Purify->Analyze

Figure 2: Step-by-step experimental and analytical workflow for selective N-acylation.

Analytical validation is critical to confirm site-selectivity prior to attempting the cyclization step.

  • 1 H NMR (DMSO- d6​ ): Successful acylation is marked by the complete disappearance of the primary amine protons (typically a broad singlet around ~5.0 ppm, 2H) and the emergence of a highly deshielded amide proton (~9.5–10.0 ppm, s, 1H). Crucially, the secondary diarylamine proton (~8.0 ppm, s, 1H) must remain intact, proving that the C4-nitrogen was not erroneously acylated.

  • LC-MS: A precise mass shift corresponding to the exact mass of the added acyl group minus one proton (e.g., +42 Da for acetylation) confirms mono-acylation.

References

  • Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids Source: Organic Chemistry Frontiers (RSC Publishing) URL:1

  • Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of d-Glucose with o-Phenylenediamines in Water Source: The Journal of Organic Chemistry (ACS Publications) URL:3

  • Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid Source: Benchchem URL:4

  • An Expedient Synthesis of CMF-019: (S)-5-Methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid, a Potent Apelin Receptor (APJ) Agonist Source: PMC (National Institutes of Health) URL:2

Sources

Method

Application Note: Methyl 3-amino-4-(phenylamino)benzoate as a Strategic Precursor for High-Performance Benzimidazole and Quinoxaline Pigments

Executive Summary In the development of advanced organic fluorophores and high-performance pigments, the selection of diamine precursors dictates the photophysical properties, solubility, and solid-state packing of the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced organic fluorophores and high-performance pigments, the selection of diamine precursors dictates the photophysical properties, solubility, and solid-state packing of the final chromophore. Methyl 3-amino-4-(phenylamino)benzoate (CAS: 514206-06-5) [1] has emerged as a highly versatile, asymmetric o-phenylenediamine building block.

Unlike symmetric diamines, this compound features a primary amine, a sterically hindered secondary N-phenylamine, and an electron-withdrawing methyl ester. This unique structural triad enables the regioselective synthesis of highly conjugated, N-substituted benzimidazoles and quinoxalines, which are heavily utilized in OLED dopants, fluorescent probes, and industrial pigments.

Structural Rationale & Physicochemical Profiling

Understanding the causality behind the reactivity of Methyl 3-amino-4-(phenylamino)benzoate is critical for rational dye design:

  • Regioselective Nucleophilicity: The primary amine at the C3 position is significantly more nucleophilic than the secondary N-phenylamine at C4. During cyclocondensation, initial Schiff base formation occurs exclusively at C3, dictating the orientation of the resulting heterocycle[2].

  • Prevention of Tautomerism: The N-phenyl group permanently substitutes one of the nitrogen atoms in the resulting benzimidazole core. This prevents annular tautomerism and disrupts intermolecular hydrogen bonding, drastically improving the chromophore's solubility in organic solvents for spin-coating and polymer blending.

  • Push-Pull Electronic Tuning: The methyl ester at C1 acts as an electron-withdrawing group (EWG). In a conjugated system, this lowers the Lowest Unoccupied Molecular Orbital (LUMO), inducing a bathochromic (red) shift in both absorption and emission spectra.

Mechanistic Pathways & Workflow

The precursor can be directed down two primary synthetic pathways depending on the chosen electrophile, yielding entirely different classes of colorants.

G Precursor Methyl 3-amino-4-(phenylamino)benzoate (CAS: 514206-06-5) Aldehyde Aromatic Aldehyde + Na2S2O5 (Oxidant) Precursor->Aldehyde Pathway A Diketone α-Diketone + Acid Catalyst Precursor->Diketone Pathway B Benzimidazole 1,2-Diaryl-1H-benzo[d]imidazole Fluorescent Dye Aldehyde->Benzimidazole Oxidative Cyclization (-H2O, -2e-) Quinoxaline 1-Phenylquinoxaline Derivative High-Performance Pigment Diketone->Quinoxaline Double Condensation (-2H2O)

Figure 1: Divergent synthesis of dyes and pigments from Methyl 3-amino-4-(phenylamino)benzoate.

Experimental Protocols: A Self-Validating System

Protocol A: Oxidative Cyclocondensation to N-Phenyl Benzimidazole Dyes

Objective: Synthesize a fluorescent 1,2-diaryl-1H-benzo[d]imidazole-5-carboxylate derivative. Causality of Reagents: The use of sodium metabisulfite (Na₂S₂O₅) is a deliberate, dual-purpose choice. First, it reacts with the aromatic aldehyde to form a water-soluble bisulfite adduct, which acts as a highly reactive electrophile for the primary amine. Second, it functions as a mild oxidant to drive the dehydrogenation of the intermediate benzimidazoline into the fully aromatized benzimidazole core[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of Methyl 3-amino-4-(phenylamino)benzoate and 10.0 mmol of the target aromatic aldehyde (e.g., 4-methoxybenzaldehyde) in 30 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Adduct Formation & Oxidation: Add 12.0 mmol of Na₂S₂O₅ directly to the stirring solution.

  • Thermal Cyclization: Elevate the temperature to 120°C and reflux under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the precursor spot (R_f ~0.4) disappears and the solution exhibits intense fluorescence under 365 nm UV light.

  • Isolation: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Collect the precipitated crude dye via vacuum filtration.

  • Purification: Recrystallize from hot ethanol to yield the pure benzimidazole fluorophore.

Protocol B: Condensation to Quinoxaline-based Pigments

Objective: Synthesize a highly conjugated, rigid quinoxaline pigment. Causality of Reagents: Condensation with α-diketones (e.g., benzil) requires overcoming the steric hindrance of the secondary N-phenylamine. Glacial acetic acid is employed as a Brønsted acid catalyst to protonate the diketone carbonyls, drastically enhancing their electrophilicity and driving the double condensation (-2H₂O)[2].

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of the diamine precursor and 10.0 mmol of benzil in 40 mL of absolute ethanol.

  • Catalysis: Add 2.0 mL of glacial acetic acid.

  • Condensation: Reflux the mixture at 80°C for 3 hours. The thermodynamic stability of the resulting pyrazine ring acts as the driving force for the reaction.

  • Self-Validation Checkpoint: The formation of the quinoxaline pigment is visually confirmed by a distinct color shift (typically to deep yellow/orange) and the precipitation of the product directly from the hot ethanol solution due to its rigid, planar structure.

  • Isolation: Filter the hot solution to collect the pigment. Wash sequentially with cold ethanol and diethyl ether to remove unreacted diketone.

Quantitative Data Presentation

The structural modifications introduced by different co-reactants allow for precise tuning of the photophysical properties. Below is a summary of the representative properties of derivatives synthesized from this precursor class.

Table 1: Representative Photophysical Properties of Derived Pigments/Dyes

Derivative CoreCo-Reactant (Electrophile)Absorption Max (λ_max)Emission Max (λ_em)Quantum Yield (Φ)Primary Application
N-Phenyl Benzimidazole 4-Methoxybenzaldehyde345 nm420 nm0.65Fluorescent Brightener / OLED
N-Phenyl Benzimidazole 4-Nitrobenzaldehyde380 nm510 nm0.40Nonlinear Optical (NLO) Dye
Quinoxaline Benzil410 nm550 nm0.55High-Performance Yellow Pigment
Quinoxaline Phenanthrene-9,10-dione435 nm590 nm0.48Red-Emitting Fluorophore

Quality Control, Trustworthiness & E-E-A-T

When scaling up the synthesis of these pigments, rigorous analytical profiling is mandatory. Unreacted aromatic amines and their structural isomers often co-elute during standard HPLC profiling. Because diphenylamine-based intermediates can act as genotoxic impurities, failing to achieve a strict mass balance can lead to severe safety and regulatory failures in downstream commercial pigment applications[4].

To ensure absolute trustworthiness of the synthesized batch:

  • HPLC Profiling: Utilize a reverse-phase C18 column with a gradient elution (Water/Acetonitrile + 0.1% TFA) to verify the total consumption of Methyl 3-amino-4-(phenylamino)benzoate.

  • NMR Verification: Confirm the disappearance of the primary amine protons (~5.2 ppm in DMSO-d6) and the secondary amine proton (~6.8 ppm) in the ¹H-NMR spectrum, which validates complete cyclization[3].

References

  • National Institutes of Health (PMC). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. URL:[Link]

  • ResearchGate. Efficient synthesis of 2-substituted 1-phenylchromen[3,4-d]imidazol-4(1H)-ones with possible anti-inflammatory activity. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-amino-4-(phenylamino)benzoate

Welcome to the technical support guide for the synthesis of Methyl 3-amino-4-(phenylamino)benzoate. This document is designed for researchers, chemists, and process development professionals who are working with this key...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Methyl 3-amino-4-(phenylamino)benzoate. This document is designed for researchers, chemists, and process development professionals who are working with this key synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing yield, troubleshooting common issues, and understanding the chemical principles behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for Methyl 3-amino-4-(phenylamino)benzoate?

The most prevalent and industrially relevant strategy involves a two-step sequence starting from a commercially available precursor, Methyl 4-chloro-3-nitrobenzoate. The core transformations are:

  • C-N Cross-Coupling: An aromatic nucleophilic substitution or a transition-metal-catalyzed reaction to couple aniline with the chlorinated starting material.

  • Nitro Group Reduction: Conversion of the nitro group (-NO₂) to the primary amine (-NH₂).

This sequence is generally preferred because the starting materials are readily accessible, and the reaction classes are well-understood and scalable.

Synthetic_Workflow SM Methyl 4-chloro-3-nitrobenzoate INT Methyl 4-(phenylamino)-3-nitrobenzoate SM->INT Step 1: C-N Coupling (e.g., Ullmann or Buchwald-Hartwig) PROD Methyl 3-amino-4-(phenylamino)benzoate INT->PROD Step 2: Nitro Reduction (e.g., Catalytic Hydrogenation or Chemical Reduction)

Caption: High-level workflow for the synthesis.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis. We focus on causality to empower you to make informed decisions.

Part 1: The C-N Cross-Coupling Reaction

The formation of the C-N bond between aniline and Methyl 4-chloro-3-nitrobenzoate is the cornerstone of this synthesis. The two most common methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Q2: My Ullmann condensation is giving a low yield. What are the likely causes and solutions?

The Ullmann reaction is a copper-catalyzed C-N coupling that typically requires high temperatures.[1][2] Low yield is a frequent complaint, often stemming from several factors.

Common Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Inactive Copper Catalyst The traditional Ullmann reaction often uses copper powder or copper(I) salts. The surface of copper powder can oxidize, rendering it inactive. Solution: Activate copper powder immediately before use by washing with dilute HCl to remove oxides, followed by water, ethanol, and ether rinses. Alternatively, use freshly purchased, high-purity copper(I) iodide or oxide.
Inappropriate Solvent This reaction requires a high-boiling, polar aprotic solvent to facilitate the dissolution of reactants and achieve the necessary high temperatures (often >150 °C). Solution: Ensure your solvent (e.g., DMF, NMP, or nitrobenzene) is anhydrous. Water can interfere with the base and the catalytic cycle. Consider N-Methyl-2-pyrrolidone (NMP) for its high boiling point and excellent solvating properties.[1]
Insufficient Temperature The oxidative addition of the aryl halide to the copper catalyst is often the rate-limiting step and has a high activation energy. Solution: Ensure your reaction reaches and maintains the target temperature (typically 150-210 °C). Use a high-boiling solvent and a well-calibrated heating mantle with an internal temperature probe for accurate monitoring.
Incorrect Base A base is required to deprotonate the aniline, forming the more nucleophilic anilide. The choice and stoichiometry are critical. Solution: Potassium carbonate (K₂CO₃) is a common and effective base. Ensure it is finely powdered and anhydrous to maximize its surface area and reactivity. Use at least 2 equivalents relative to the aryl halide.
Q3: I'm considering Buchwald-Hartwig amination instead. What are the advantages, and what new problems might I face?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers significant advantages over the Ullmann condensation, including much milder reaction conditions, broader substrate scope, and higher functional group tolerance.[3][4][5]

Advantages:

  • Lower Temperatures: Reactions often proceed at 80-120 °C, preserving sensitive functional groups.

  • Higher Yields: Generally provides higher and more reproducible yields.

  • Broader Scope: Tolerates a wider range of functional groups on both the aryl halide and the amine.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-X pd0->pd_complex Oxidative Addition (Ar-X) amide_complex Ar-Pd(II)(L_n)-NHR' pd_complex->amide_complex Amine Coordination & Deprotonation (R'NH2, Base) product_complex [Ar-NHR'Pd(0)L_n] amide_complex->product_complex Reductive Elimination product_complex->pd0 Product Release

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Potential Issues & Troubleshooting:

Potential Cause Scientific Rationale & Troubleshooting Steps
Catalyst/Ligand Poisoning Palladium catalysts are sensitive to oxygen and certain functional groups. Solution: The entire reaction setup must be rigorously deoxygenated. Use Schlenk techniques or a glovebox. Purge all solvents and reagents with an inert gas (Argon or Nitrogen) prior to use.
Incorrect Ligand Choice The phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle, particularly the reductive elimination step.[3][6] Solution: For an electron-deficient aryl chloride, a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos is often a good starting point. These ligands promote the oxidative addition of the less reactive aryl chloride and accelerate the final reductive elimination step.
Wrong Base/Solvent Combination A strong, non-nucleophilic base is needed. The choice is often tied to the solvent. Solution: Sodium tert-butoxide (NaOtBu) in a solvent like toluene or dioxane is a very common and effective system.[6] Avoid protic solvents which can protonate the base and interfere with the catalyst.
Hydrodehalogenation Side Product You may observe the formation of Methyl 3-nitrobenzoate, where the chlorine is replaced by a hydrogen. Solution: This side reaction can occur if there are trace water or other proton sources. Ensure all reagents are anhydrous. Sometimes, slowing the reaction by reducing the temperature can minimize this pathway.

Part 2: The Nitro Group Reduction

This step converts the intermediate, Methyl 4-(phenylamino)-3-nitrobenzoate, into the final product. The primary challenge is to achieve complete reduction without affecting the ester or other functional groups.

Q4: My catalytic hydrogenation is slow, or I'm seeing dehalogenation from the start. What should I do?

Catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) is a clean method but can present challenges.

Common Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Catalyst Inactivity The catalyst may be old, poisoned, or not properly activated. Solution: Use a fresh batch of 5% or 10% Pd/C. Ensure the reaction solvent (e.g., Methanol, Ethyl Acetate) is of high purity. Some functional groups can act as catalyst poisons; ensure your intermediate is pure before this step.
Insufficient Hydrogen Pressure The rate of hydrogenation is directly related to the pressure of H₂ gas. Solution: While some reductions work at atmospheric pressure, using a Parr shaker or a similar apparatus to increase the pressure to 50 psi can dramatically increase the reaction rate.[7]
Poor Mass Transfer The reaction is heterogeneous. If the catalyst is not well-suspended, the reaction will be slow. Solution: Ensure vigorous stirring or shaking to keep the catalyst suspended and maximize contact between the substrate, hydrogen, and catalyst surface.
Q5: Chemical reduction with agents like Sodium Dithionite (Na₂S₂O₄) or Fe/HCl is giving me a messy reaction and low purity. How can I optimize this?

Chemical reductants are often used on an industrial scale but can lead to purification challenges.

  • Sodium Dithionite (Na₂S₂O₄): This is a powerful reducing agent but can be unstable.

    • Problem: Incomplete reaction or formation of byproducts.

    • Solution: Use a freshly opened bottle of Na₂S₂O₄. The reaction is often run in a biphasic system (e.g., THF/water) with a base like sodium carbonate to maintain pH. Monitor the reaction closely by TLC, as over-reaction or degradation can occur.[8]

  • Iron in Acid (Fe/HCl or Fe/NH₄Cl): This is a classic, cost-effective method.

    • Problem: The final product is often contaminated with iron salts, leading to a dark, difficult-to-purify solid.

    • Solution: After the reaction is complete, the mixture must be basified (e.g., with NaOH or Na₂CO₃) to a high pH (~10-11) to precipitate iron hydroxides (Fe(OH)₂/Fe(OH)₃).[9] The challenge is then to efficiently filter this gelatinous precipitate. Using a pad of Celite can aid filtration. A thorough extraction with a solvent like ethyl acetate is then required to isolate the product from the aqueous phase.

Part 3: Purification

Q6: What is the most effective way to purify the final product?

The crude product is often a dark solid due to residual catalyst or byproducts.

  • Filtration through Silica/Celite: A first-pass purification can be achieved by dissolving the crude product in a suitable solvent (like dichloromethane or ethyl acetate) and filtering it through a short plug of silica gel or Celite. This will remove baseline impurities and a significant amount of color.

  • Recrystallization: This is the most effective method for obtaining high-purity material.

    • Solvent System: A common and effective solvent system is Ethyl Acetate/Hexanes or Ethanol/Water.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethyl acetate). If the solution is colored, you can add a small amount of activated carbon and hot-filter it. Then, slowly add the anti-solvent (e.g., hexanes) until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to promote the formation of large, pure crystals.[8]

Detailed Experimental Protocols

Protocol 1: Ullmann Condensation & Nitro Reduction

Step A: Synthesis of Methyl 4-(phenylamino)-3-nitrobenzoate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-chloro-3-nitrobenzoate (1.0 eq), aniline (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous NMP as the solvent.

  • Deoxygenate the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 160 °C and maintain for 8-12 hours, monitoring by TLC.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step B: Synthesis of Methyl 3-amino-4-(phenylamino)benzoate

  • Dissolve the crude intermediate from Step A in a mixture of THF and water (1:1).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the iron sludge.

  • Basify the filtrate with aqueous sodium carbonate solution.

  • Extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to yield the crude product, which can then be purified by recrystallization.

References

  • Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug.Organic Process Research & Development - ACS Publications.
  • Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate.ACS Omega.
  • Process for the synthesis of dabigatran and its intermediates.Google Patents (US9533971B2).
  • Preparation method of dabigatran etexilate intermediate.SciSpace.
  • Process for the synthesis of dabigatran and its intermediates.Patent US-9533971-B2.
  • Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol.Benchchem.
  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Application Notes and Protocols: Palladium-Catalyzed Synthesis of Methyl 3-amino-4-methylbenzoate.Benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate.Benchchem.
  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. PMC. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.Google Patents (CN104356022A).
  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. Available at: [Link]

  • Methyl 3-amino-4-butanamido-5-methylbenzoate. PMC. Available at: [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. ScienceMadness Discussion Board. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Troubleshooting low solubility of "Methyl 3-amino-4-(phenylamino)benzoate" in reaction media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming physical chemistry bottlenecks during organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming physical chemistry bottlenecks during organic synthesis.

The intermediate Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5) is a notoriously difficult substrate. Commonly utilized as a precursor for complex benzimidazole-based active pharmaceutical ingredients (APIs), it frequently exhibits "brick dust" characteristics—crashing out of solution and stalling reaction kinetics.

This guide provides a mechanistic breakdown of this solubility issue and field-proven, self-validating protocols to keep your workflows moving.

Core Mechanistic Analysis: The "Brick Dust" Phenomenon

Q: Why does Methyl 3-amino-4-(phenylamino)benzoate form an insoluble suspension in standard reaction solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

The insolubility of this specific intermediate is not due to a lack of lipophilicity, but rather the immense thermodynamic stability of its crystal lattice. This stability is driven by two synergistic forces:

  • Extensive Intermolecular Hydrogen Bonding: The molecule possesses a primary amine (-NH2) acting as a double hydrogen-bond donor, a secondary phenylamine (-NH-Ph) acting as a single donor, and a methyl ester carbonyl acting as a strong acceptor. This creates a rigid, self-sustaining hydrogen-bond synthon network[1].

  • π−π Stacking: The conjugated o-phenylenediamine core and the pendant phenyl ring can adopt a highly planar conformation. In non-polar or weakly polar environments, these aromatic faces stack parallel to one another, driven by quadrupole-quadrupole and dispersion forces[2].

Standard solvents like DCM or THF lack the dielectric constant and hydrogen-bond acceptor capacity required to break these intermolecular forces, leaving the crystal lattice intact.

Solvent Optimization Strategies

Q: Which solvent system provides the optimal thermodynamic solubility for this intermediate?

To dissolve this compound, you must actively disrupt the π−π stacks. Standard polar aprotic solvents like N,N-Dimethylformamide (DMF) are often insufficient because their non-planar geometry prevents them from efficiently intercalating between the stacked aromatic rings[2].

Instead, N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) should be your primary choices. NMP features a planar lactam structure that easily slips between aromatic rings to disrupt electronic interactions, while DMSO offers the highest dielectric constant for overall solvation.

Quantitative Solvent Efficacy for Aromatic Diamine Esters
SolventDielectric Constant (ε)Dipole Moment (D)Solubilizing PowerMechanistic Advantage
DCM 8.91.60PoorFails to disrupt hydrogen-bond networks.
THF 7.51.75PoorWeak H-bond acceptor; cannot break π−π stacks.
DMF 36.73.82ModerateStrong H-bond acceptor, but non-planar geometry limits intercalation.
NMP 32.24.09Excellent Planar lactam actively intercalates and disrupts π−π stacking.
DMSO 46.73.96Excellent Highest polarity; optimal baseline for chaotropic salt addition.

Advanced Interventions: The Chaotropic Salt Strategy

Q: My reaction requires a high concentration (>0.5 M), but the intermediate still crashes out even in NMP. How can I force it into solution without altering the chemical structure?

When solvent optimization fails, the addition of a chaotropic salt—specifically anhydrous Lithium Chloride (LiCl) —is the most effective intervention.

The Causality: LiCl is highly soluble in polar aprotic solvents like DMSO and NMP[3]. Once dissolved, the small, highly charge-dense Lithium cation (Li⁺) acts as a Lewis acid, coordinating directly to the lone pairs of the ester carbonyl and the amines. Simultaneously, the Chloride anion (Cl⁻) acts as a competitive hydrogen-bond acceptor, stripping the amine protons away from their intermolecular lattice interactions[2]. This completely dismantles the crystal structure, forcing the monomer into solution[4].

Solvation A Crystalline State (Strong π-π & H-Bonds) B Add Polar Aprotic Solvent (e.g., NMP, DMSO) A->B Heat/Sonicate C Add Chaotropic Salt (e.g., LiCl) B->C If insoluble E Fully Solvated Reactive Monomer B->E If soluble D Lattice Disruption (Li+ coordination) C->D D->E

Figure 1: Mechanistic pathway for disrupting the crystal lattice of aromatic diamines.

Q: Can I just heat the reaction mixture to 80°C to dissolve the starting material instead of using additives?

No. While heating increases thermodynamic solubility, Methyl 3-amino-4-(phenylamino)benzoate contains an electron-rich o-phenylenediamine moiety. Heating this core in the presence of trace atmospheric oxygen leads to rapid oxidative degradation (evidenced by the solution turning dark brown or black). Mechanical disruption (sonication) combined with chemical disruption (LiCl) is far safer than thermal disruption.

Experimental Protocol

Preparation of a High-Concentration (0.5 M) Solvated Stock

This protocol utilizes chaotropic disruption to create a kinetically stable, highly concentrated reaction stock suitable for downstream amidation or cyclization.

Step-by-Step Methodology:

  • Preparation: Weigh 121.1 mg (0.5 mmol) of Methyl 3-amino-4-(phenylamino)benzoate into a dry 5 mL glass vial equipped with a magnetic stir bar.

  • Atmosphere Control: Purge the vial with dry Nitrogen or Argon for 2 minutes to prevent oxidative degradation of the diamine core.

  • Primary Solvation: Add 1.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Stir at 400 rpm at ambient temperature (20–25°C) for 5 minutes.

  • Assessment (Self-Validation Check 1): Observe the mixture. If a fine, cloudy suspension remains, the lattice is intact. Proceed to step 5.

  • Chaotropic Disruption: Add 21.2 mg (0.5 mmol, 1.0 eq) of anhydrous Lithium Chloride (LiCl). Note: LiCl is highly hygroscopic; use from a freshly opened bottle or dry in a vacuum oven prior to use.

  • Mechanical Disruption: Place the sealed vial in an ultrasonic bath for 10 minutes. Maintain the bath temperature below 40°C to prevent side reactions.

  • Final Validation (Self-Validation Check 2): Remove the vial from the sonicator. The resulting solution must be optically clear and pale-amber . If any turbidity persists, the hydrogen-bond network is not fully broken; add an additional 0.5 eq of LiCl and sonicate for 5 more minutes.

  • Execution: The 0.5 M stock is now fully solvated and ready for reagent addition.

Workflow Start Assess Solubility in Reaction Media Q1 Is the solvent polar aprotic (DMF, DMAc, NMP)? Start->Q1 Action1 Switch to NMP or DMSO Q1->Action1 No Q2 Is the concentration > 0.5 M? Q1->Q2 Yes Action1->Q2 Action2 Dilute to 0.1 M - 0.2 M Q2->Action2 Yes Q3 Still precipitating? Q2->Q3 No Action2->Q3 Action3 Add 1.0 eq LiCl & Sonicate Q3->Action3 Yes Success Proceed with Reaction Q3->Success No Action3->Success

Figure 2: Decision tree for troubleshooting poor solubility in organic synthesis workflows.

References

  • Aromaticity Index: Predicting Peptide Solubility & Aggregation. Peptide Chemistry. 2

  • Hydrogen Bond Synthons in the Interplay of Solubility and Membrane Permeability/Diffusion in Variable Stoichiometry Drug Cocrystals. Crystal Growth & Design - ACS Publications. 1

  • Quantifying Lithium Chloride's Solubility in Organics. PatSnap. 3

  • Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. eScholarship. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination for ortho-Phenylenediamine Analogues

Welcome to the Technical Support Center. Synthesizing unsymmetrical ortho-phenylenediamine derivatives like Methyl 3-amino-4-(phenylamino)benzoate via palladium-catalyzed C–N cross-coupling presents a unique intersection...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing unsymmetrical ortho-phenylenediamine derivatives like Methyl 3-amino-4-(phenylamino)benzoate via palladium-catalyzed C–N cross-coupling presents a unique intersection of chemical challenges. Researchers must balance the activation of the aryl halide with the preservation of a base-sensitive methyl ester, all while preventing the highly chelating product from poisoning the palladium catalyst[1][2].

This guide provides causal troubleshooting, quantitative optimization data, and a self-validating protocol to ensure reproducible, high-yield syntheses.

Mechanistic Workflow & Failure Analysis

Understanding the catalytic cycle is critical for diagnosing reaction failures. The diagram below illustrates the standard Buchwald-Hartwig pathway alongside the two most common off-cycle failure modes encountered with this specific substrate: ester hydrolysis and catalyst chelation .

BHA_Optimization Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination OxAdd->AmineCoord + Aniline & Base RedElim Reductive Elimination AmineCoord->RedElim Hydrolysis Ester Hydrolysis AmineCoord->Hydrolysis Strong Base RedElim->Pd0 Product Release Poison Pd Chelation (o-diamine) RedElim->Poison Product binds Pd

Buchwald-Hartwig cycle highlighting failure modes: catalyst chelation and ester hydrolysis.

Quantitative Optimization Data

The table below summarizes the optimization matrix for coupling methyl 3-amino-4-bromobenzoate with aniline. It demonstrates the causality between ligand/base selection and reaction outcomes.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Primary Observation / Failure Mode
1Pd(OAc)₂ / rac-BINAPNaOtBuToluene100<10Severe ester hydrolysis / Transesterification
2Pd₂(dba)₃ / XPhosK₃PO₄Dioxane10042Reaction stalled at 4 hours (Pd chelation)
3Pd G3-RuPhosCs₂CO₃Toluene8588Trace dimerization (Primary amine interference)
4 Pd₂(dba)₃ / BrettPhos Cs₂CO₃ t-AmOH 100 >95 Clean conversion, optimal conditions
Troubleshooting Guide & FAQs

Q1: Why is my methyl ester group degrading during the amination? A: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are standard for Buchwald-Hartwig aminations but are highly nucleophilic. At elevated temperatures, they readily attack the carbonyl carbon of the methyl ester, leading to hydrolysis or transesterification.

  • The Fix: Switch to a milder, non-nucleophilic inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)[3][4]. These bases are entirely compatible with methyl esters even at 100 °C.

Q2: My reaction rapidly reaches 30-40% conversion and then completely stalls. Is the catalyst dying? A: Yes, this is a classic case of product inhibition via catalyst poisoning. The desired product, an ortho-phenylenediamine analogue, is a potent bidentate ligand[1][2].

  • Causality: Once a sufficient concentration of the product is formed, the two adjacent nitrogen atoms (the 3-amino and 4-phenylamino groups) chelate the Pd(II) intermediate or the active Pd(0) species. This forms a thermodynamically stable, catalytically dead complex, permanently removing palladium from the catalytic cycle.

  • The Fix: Utilize highly sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos or RuPhos) or bulky N-heterocyclic carbenes (NHCs)[5]. The immense steric bulk of these ligands physically prevents the formation of the bis-amine palladium complex and accelerates the reductive elimination step, effectively outcompeting the chelation pathway.

Q3: I am observing multiple spots on my TLC. How do I prevent over-arylation or oligomerization? A: The starting material (methyl 3-amino-4-bromobenzoate) contains a free primary amine. While the external aniline is the intended nucleophile, the internal primary amine can compete, leading to dimerization.

  • Causality: Palladium can oxidatively add to the Ar–Br bond of one molecule and then coordinate with the 3-amino group of a second substrate molecule instead of the aniline.

  • The Fix: Fortunately, aniline is generally more nucleophilic than the electron-deficient 3-amino group on the benzoate ring. To maximize this kinetic advantage, use a slight excess of aniline (1.2–1.5 equivalents) and maintain a relatively dilute reaction concentration (0.1 M).

Validated Experimental Protocol

This protocol is designed as a self-validating system for the synthesis of Methyl 3-amino-4-(phenylamino)benzoate (1.0 mmol scale). Physical and visual cues are embedded to ensure each step is proceeding correctly.

Reagents:

  • Methyl 3-amino-4-bromobenzoate: 230 mg (1.0 mmol)

  • Aniline: 110 µL (1.2 mmol)

  • Pd₂(dba)₃: 9.2 mg (1 mol% Pd)

  • BrettPhos: 13.4 mg (2.5 mol%)

  • Cs₂CO₃ (Anhydrous): 456 mg (1.4 mmol)

  • tert-Amyl alcohol (t-AmOH, anhydrous): 5.0 mL

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and BrettPhos.

    • Validation Check: Before adding solvent, ensure the Pd₂(dba)₃ is a deep, dark purple/red. Brown or black powder indicates degradation to Pd black.

  • Reagent Loading: Add the methyl 3-amino-4-bromobenzoate and anhydrous Cs₂CO₃ to the tube.

    • Validation Check: Cs₂CO₃ is highly hygroscopic. If the base clumps into hard spheres upon addition, moisture is present. This will severely retard the heterogeneous deprotonation step and promote ester hydrolysis. The base must remain a fine, free-flowing powder.

  • Inert Atmosphere Generation: Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with Argon. Repeat this cycle three times.

  • Solvent & Amine Addition: Under a positive pressure of Argon, inject the anhydrous t-AmOH and aniline via syringe.

    • Validation Check: Upon stirring for 5 minutes at room temperature, the solution should transition from a dark burgundy to a vibrant yellow/orange. This color shift confirms the successful ligand exchange and generation of the active Pd(0)-BrettPhos species.

  • Heating & Monitoring: Replace the septum with a Teflon screw cap under Argon flow. Seal tightly and submerge in a pre-heated oil bath at 100 °C. Stir vigorously (800+ RPM) for 12 hours.

    • Validation Check: Vigorous stirring is mandatory because Cs₂CO₃ is insoluble in t-AmOH; the reaction occurs at the solid-liquid interface.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

References
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews, ACS Publications URL:[Link]

  • Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • A Bright New Link – A Novel Light-Switch-Capable Bridging Ligand in Photoactive Metal Complexes Source: ChemRxiv URL:[Link]

  • Transition metal complexes as anion carriers Source: Università degli Studi di Trieste URL:[Link]

Sources

Optimization

Preventing side reactions during the nitration of "Methyl 3-amino-4-(phenylamino)benzoate" derivatives.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic hurdles associated with the nitration of "Methyl 3-amino-4-(phenyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic hurdles associated with the nitration of "Methyl 3-amino-4-(phenylamino)benzoate" derivatives.

This molecule presents a unique trifecta of challenges: a primary amine (-NH₂), a secondary diarylamine (-NHPh), and a methyl ester (-COOMe). The highly electron-rich nature of the dual-amine system makes the aromatic core extremely susceptible to oxidative degradation, while the ester is prone to acid-catalyzed hydrolysis. This guide synthesizes field-proven causality, self-validating protocols, and authoritative mechanistic insights to help you achieve high-yielding, regioselective nitration.

Diagnostic Overview & Troubleshooting Workflow

Before modifying your reaction conditions, use the logical workflow below to diagnose the root cause of your side reactions.

Workflow Start Methyl 3-amino-4-(phenylamino)benzoate Nitration Workflow Q1 Are amines protected? Start->Q1 Protect Perform Acetylation or Boc Protection Q1->Protect No Q2 Is the ester hydrolyzing? Q1->Q2 Yes Protect->Q1 Retest Anhydrous Use Anhydrous Conditions (e.g., Cu(NO3)2 / Ac2O) Q2->Anhydrous Yes Q3 Is regioselectivity poor? Q2->Q3 No Anhydrous->Q3 Tune Adjust Sterics & Temp (e.g., Photoredox / NaNO2) Q3->Tune Yes Success Successful Nitration Q3->Success No Tune->Success

Diagnostic workflow for troubleshooting the nitration of highly activated benzoate derivatives.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn into a black, tarry substance upon adding nitric acid? A: This is a classic symptom of oxidative degradation. Direct nitration of highly electron-rich arylamines with strong oxidants like nitric acid leads to the formation of radical cations, resulting in rapid oxidative decomposition into tarry polymeric materials[1]. To prevent this, the amino groups must be temporarily passivated (e.g., via acetylation). Acetylation attenuates their activating influence by withdrawing electron density into the carbonyl group via resonance, which moderates the reactivity of the aromatic ring and prevents oxidation[2].

Q: I am observing multiple nitrated regioisomers and over-nitration. How can I improve selectivity? A: Unprotected amines strongly direct electrophilic aromatic substitution to all available ortho and para positions. By converting the amines to bulky amides, you increase steric hindrance, which naturally suppresses nitration at the crowded ortho positions and directs the nitro group to less hindered sites[2]. Additionally, transitioning from harsh mixed acids to mild, transition-metal-catalyzed systems (such as copper-catalyzed nitration) significantly limits over-nitration while maintaining high functional-group tolerance[3].

Q: My LC-MS shows a mass corresponding to the loss of 14 Da (M-14). What is happening? A: A mass loss of 14 Da typically indicates the hydrolysis of your methyl ester (-CH₃, 15 Da) to a carboxylic acid (-H, 1 Da). Traditional nitration uses a mixture of concentrated HNO₃ and H₂SO₄, which generates water as a byproduct. In highly acidic, aqueous environments at elevated temperatures, the benzoate ester undergoes rapid acid-catalyzed hydrolysis. To circumvent this, you must switch to strictly anhydrous nitrating conditions, such as using acetyl nitrate generated in situ from copper(II) nitrate and acetic anhydride[3], or employing visible-light-mediated photoredox nitration with sodium nitrite[4].

Reagent Selection & Quantitative Data

To optimize your synthesis, select a nitrating system that balances electrophilicity with the stability of your functional groups.

Nitrating SystemOxidation RiskRegioselectivity ControlEster Hydrolysis RiskRecommended Use Case
HNO₃ / H₂SO₄ (Mixed Acid) Very HighPoor (Over-nitration)HighNot recommended for highly activated, ester-bearing substrates.
Cu(NO₃)₂ / Ac₂O LowExcellentVery LowStandard scale-up for protected aniline derivatives[3].
NaNO₂ / Photoredox Catalyst Very LowGoodNoneSensitive substrates requiring room-temperature conditions[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint has been successfully met.

Protocol A: Chemoselective Amine Protection (Acetylation)

Objective: Passivate the highly nucleophilic -NH₂ and -NHPh groups to prevent oxidative degradation during subsequent nitration.

  • Initialization: Dissolve Methyl 3-amino-4-(phenylamino)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add pyridine (2.5 eq).

    • Mechanistic Causality: Pyridine acts as a non-nucleophilic base to scavenge the acetic acid byproduct, driving the equilibrium forward and preventing premature acid-catalyzed ester hydrolysis.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add acetic anhydride (2.2 eq) dropwise over 15 minutes.

    • Mechanistic Causality: The acetylation of highly nucleophilic amines is strongly exothermic. Maintaining 0 °C prevents thermal runaway and limits the formation of undesired di-acetylated primary amine byproducts.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (highly fluorescent under UV, low Rf due to polar amines) must completely disappear, replaced by a higher Rf spot corresponding to the less polar amide.

  • Quench & Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint: The cessation of CO₂ gas evolution confirms the complete quenching of excess acetic anhydride.

Protocol B: Anhydrous Mild Nitration via in situ Acetyl Nitrate

Objective: Nitrate the protected aromatic core while strictly avoiding ester hydrolysis and oxidative tarring.

  • Electrophile Generation: Suspend Copper(II) nitrate hemi(pentahydrate) (1.5 eq) in acetic anhydride at 0 °C. Stir for 15 minutes.

    • Mechanistic Causality: Acetic anhydride dehydrates the copper salt and reacts to form acetyl nitrate (CH₃COONO₂). This acts as a mild, highly regioselective nitrating agent that operates under strictly non-aqueous conditions, protecting the methyl ester[3].

  • Substrate Addition: Add the protected benzoate derivative from Protocol A portion-wise to the suspension.

    • Mechanistic Causality: Portion-wise addition prevents localized concentration spikes of the substrate, mitigating the risk of over-nitration.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: The reaction mixture will transition from a light blue suspension to a deep green/blue homogeneous solution as the copper salt is consumed and coordinates with the newly formed amide products.

  • Quench & Recovery: Pour the reaction mixture over crushed ice while stirring vigorously. Filter the resulting precipitate.

    • Validation Checkpoint: A distinct color change to a yellow/orange solid indicates the successful introduction of the strongly chromophoric nitro group into the aromatic system.

References

  • 20.7: Reactions of Arylamines - Chemistry LibreTexts Source: libretexts.org URL:1

  • Dealing with exothermic reactions during the nitration of anilines - Benchchem Source: benchchem.com URL:2

  • Copper-catalyzed mild nitration of protected anilines - PubMed Source: nih.gov URL:3

  • Visible-Light-Mediated Nitration of Protected Anilines | The Journal of Organic Chemistry Source: acs.org URL:4

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl 3-amino-4-(phenylamino)benzoate

Introduction Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5) is a critical ortho-phenylenediamine intermediate utilized extensively in the synthesis of benzimidazole-based therapeutics (e.g., direct thrombin inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5) is a critical ortho-phenylenediamine intermediate utilized extensively in the synthesis of benzimidazole-based therapeutics (e.g., direct thrombin inhibitors like Dabigatran). As a Senior Application Scientist, I frequently see researchers struggle with the stability of this compound. Its architecture contains two highly reactive, opposing moieties: an electrophilic methyl ester and a highly electron-rich ortho-diamine core .

These functional groups dictate its extreme sensitivity to pH variations. Mishandling this compound in acidic or basic environments rapidly leads to unintended hydrolysis, irreversible oxidation, or premature cyclization. This guide is designed to troubleshoot these specific failure modes and provide self-validating protocols to ensure synthetic success.

Part 1: Troubleshooting FAQs (Basic Conditions, pH > 8)

Q1: Why does my compound disappear and form a highly polar baseline spot on TLC when exposed to NaOH or KOH? Root Cause: Base-catalyzed ester hydrolysis (Saponification). Mechanism: The methyl ester undergoes a classic bimolecular base-catalyzed acyl-oxygen cleavage ( BAc​2 ) mechanism[1]. The hydroxide ion attacks the sterically unhindered carbonyl carbon, forming a tetrahedral intermediate. This intermediate rapidly collapses to expel methoxide, irreversibly yielding the highly polar carboxylate salt. Causality & Solution: Because the ester is unhindered, saponification outpaces most other nucleophilic reactions. If basic conditions are required for a downstream transformation (e.g., an alkylation) without hydrolyzing the ester, you must switch to a non-nucleophilic base (e.g., DIPEA, TEA) or use strictly anhydrous conditions (e.g., NaH in dry DMF).

Q2: My reaction mixture turns dark brown/black when stirred in a basic buffer exposed to air. What is happening? Root Cause: Aerobic oxidation of the ortho-diamine core. Mechanism: Ortho-phenylenediamines are highly electron-rich. Under basic conditions, deprotonation of the amines lowers the oxidation potential of the molecule, making it highly susceptible to aerobic oxidation. This forms highly colored quinonediimine species, which rapidly polymerize into phenazine-like oligomers[2]. Causality & Solution: Oxygen acts as an electron acceptor, driving the radical-mediated polymerization of the diamine[3]. To prevent this, degas all basic solvents via sparging with argon or nitrogen for at least 30 minutes prior to use, and maintain a strict inert atmosphere during the reaction.

Part 2: Troubleshooting FAQs (Acidic Conditions, pH < 5)

Q3: I dissolved the compound in an acidic solvent containing a carboxylic acid, and LCMS shows a mass addition of[M+R-18]. What is this byproduct? Root Cause: Acid-catalyzed benzimidazole cyclization. Mechanism: The ortho-diamine moiety is a classic precursor for benzimidazole synthesis. Under acidic conditions (often with heat or a Lewis acid catalyst), the primary amine condenses with carboxylic acids, aldehydes, or orthoesters to form a cyclic benzimidazole core, expelling water (-18 Da)[4]. Causality & Solution: Protic acids activate the carbonyl carbon of the solvent/reagent, lowering the activation energy for nucleophilic attack by the diamine. Avoid storing or reacting the compound in protic acids if carbonyl/carboxyl electrophiles are present, unless benzimidazole formation is your intended synthetic step.

Q4: Why does the compound crash out of solution when I adjust the aqueous pH from 2 to 7? Root Cause: Isoelectric precipitation. Mechanism: At pH < 3, the primary and secondary amines protonate to form highly water-soluble anilinium salts. As the pH is neutralized to ~7, the amines deprotonate, returning the molecule to its neutral, lipophilic free-base form, which is insoluble in water. Causality & Solution: To prevent product loss or the formation of an unmanageable slurry, ensure the final pH adjustment is done in a biphasic mixture containing an organic extraction solvent (e.g., Ethyl Acetate or DCM). This immediately partitions the neutral free base into the organic layer as it forms.

Part 3: Quantitative Stability Profile

To aid in experimental design, the following table summarizes the quantitative stability of Methyl 3-amino-4-(phenylamino)benzoate across various pH environments.

pH ConditionReagent/EnvironmentEstimated Half-Life (25°C)Primary Degradation Pathway
pH < 2 1M HCl (aq)> 48 hoursStable as anilinium salt; slow ester hydrolysis
pH < 2 + R-COOH 1M HCl + Formic Acid< 2 hours (at 80°C)Condensation (Benzimidazole formation)
pH 7.4 PBS Buffer (Aerobic)~ 24 hoursAerobic oxidation to quinonediimine
pH > 12 1M NaOH (aq/MeOH)< 30 minutes BAc​2 Ester Hydrolysis (Saponification)

Part 4: Experimental Protocols & Workflows

Protocol 1: Chemoselective Saponification (Ester Cleavage)

Objective: Hydrolyze the methyl ester to the carboxylic acid without oxidizing the sensitive diamine core. Causality: Using LiOH in a mixed aqueous/organic solvent system provides a milder hydroxide source than NaOH, minimizing side reactions. Degassing the solvent prevents the aerobic oxidation of the electron-rich anilines.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Methyl 3-amino-4-(phenylamino)benzoate in a 3:1:1 mixture of THF:MeOH:H 2​ O (0.2 M concentration).

  • Degassing: Sparge the solution with Argon for 15 minutes to displace dissolved oxygen.

  • Reaction: Add 2.0 eq of LiOH·H 2​ O. Stir at ambient temperature (20-25°C) under an Argon balloon for 4 hours.

  • Quenching: Cool to 0°C and carefully acidify with 1M HCl to pH ~4 (the isoelectric point) to precipitate the free carboxylic acid.

  • Isolation: Extract with Ethyl Acetate (3x), dry over Na 2​ SO 4​ , and concentrate in vacuo.

Self-Validating System:

  • In-Process Control (IPC): TLC (Hexanes:EtOAc 1:1) must show the complete disappearance of the starting material ( Rf​ ~0.6) and the appearance of a baseline spot ( Rf​ 0.0).

  • Analytical Confirmation: LCMS must show a mass shift from m/z 243.1 [M+H]+ to m/z 229.1 [M+H]+ , confirming the exact loss of the methyl group (-14 Da).

Saponification A Methyl 3-amino-4- (phenylamino)benzoate B Tetrahedral Intermediate A->B OH⁻ Attack (BAc2 Mechanism) C Carboxylate Salt + Methanol B->C -CH3O⁻ Fast D 3-amino-4- (phenylamino)benzoic acid C->D Acidification (pH ~4)

Base-catalyzed BAc2 saponification pathway of the methyl ester.

Protocol 2: Acid-Catalyzed Benzimidazole Cyclization

Objective: Convert the ortho-diamine into a benzimidazole core using a carboxylic acid. Causality: Strong acidic conditions protonate the carbonyl oxygen of the electrophile, increasing its susceptibility to nucleophilic attack by the primary amine. Subsequent heat-driven dehydration forces the cyclization to the thermodynamically stable aromatic benzimidazole[4].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of Methyl 3-amino-4-(phenylamino)benzoate in 5.0 eq of the target carboxylic acid (e.g., Formic acid for R=H).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.1 eq) to accelerate the dehydration step.

  • Heating: Reflux the mixture at 80-90°C for 2-4 hours.

  • Neutralization: Cool to room temperature and slowly pour into an ice-cold 10% NaOH solution until the pH reaches 7-8 to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Self-Validating System:

  • In-Process Control (IPC): The reaction mixture will physically transition from a dark, opaque suspension to a clear solution as the cyclized product forms and dissolves in the hot acid.

  • Analytical Confirmation: 1 H-NMR (DMSO- d6​ ) must show the complete disappearance of the primary amine (-NH 2​ ) broad singlet at ~5.0 ppm, confirming complete cyclization.

Benzimidazole A Methyl 3-amino-4- (phenylamino)benzoate B Protonated Diamine (Anilinium Salt) A->B Strong Acid (pH < 3) C Condensation with Carboxylic Acid (R-COOH) B->C Heat / Electrophile D 1-Phenyl-2-R-1H- benzo[d]imidazole-5-carboxylate C->D -2 H2O Cyclization

Acid-catalyzed cyclization of the ortho-diamine to a benzimidazole.

References

  • Title: Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate Source: Chemistry Stack Exchange URL: [Link]

  • Title: Review On Synthesis Of Benzimidazole From O-phenyldiamine Source: International Journal of Advance Research and Innovative Ideas in Education (IJARIIE) URL: [Link]

  • Title: Effect of structural factors on the physicochemical properties of functionalized polyanilines Source: RSC Advances URL: [Link]

  • Title: Synthesis and spectroscopic characterization of polymer and oligomers of ortho-phenylenediamine Source: ResearchGate / Polymer Journal URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of Methyl 3-amino-4-(phenylamino)benzoate

Welcome to the Technical Support Center for Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5) . As a critical ortho-phenylenediamine intermediate used in the synthesis of benzimidazole-based therapeutics, this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5) . As a critical ortho-phenylenediamine intermediate used in the synthesis of benzimidazole-based therapeutics, this compound presents unique handling and purification challenges. Its electron-rich diamine core is highly susceptible to oxidative degradation, while its methyl ester moiety is vulnerable to nucleophilic cleavage.

This guide is designed for researchers and process chemists. It bypasses basic chemistry to focus directly on the mechanistic causality of impurity formation and provides self-validating, field-proven protocols to isolate highly pure material.

Part 1: Quantitative Impurity Profile

Before troubleshooting, it is critical to identify the chemical nature of the impurities in your crude mixture. The table below summarizes the most common contaminants encountered during the catalytic hydrogenation of the nitro precursor.

Impurity ProfileChemical NaturePrimary Mechanistic CauseAnalytical Detection (HPLC / TLC)
Impurity A Methyl 3-nitro-4-(phenylamino)benzoateIncomplete catalytic reduction of the starting material.HPLC: Higher RT (less polar).TLC: UV active, non-ninhydrin reactive.
Impurity B 3-Amino-4-(phenylamino)benzoic acidEster hydrolysis via trace water and pH extremes during workup.HPLC: Lower RT (highly polar).TLC: Baseline retention (streaking).
Impurity C Phenazine / Azo DimersRadical auto-oxidation of the o-diamine core by atmospheric O2​ .HPLC: Broad, late-eluting peaks.Visual: Dark brown/purple discoloration.
Impurity D Residual Palladium (Pd)Catalyst leaching; diamine acts as a bidentate ligand for Pd ions.ICP-MS: >10 ppm Pd.Visual: Grayish tint in the isolated solid.

Part 2: Mechanistic Pathways of Degradation

Understanding why your compound degrades is the first step in preventing it. The following diagram maps the synthetic pathway and the specific vectors that lead to impurity generation.

ImpurityPathway SM Methyl 3-nitro-4- (phenylamino)benzoate (Starting Material) SM->SM Incomplete Reaction Target Methyl 3-amino-4- (phenylamino)benzoate (Target Product) SM->Target Reduction (H2, Pd/C) Hydrolysis 3-amino-4- (phenylamino)benzoic acid (Hydrolysis Impurity) Target->Hydrolysis H2O / H+ or OH- (Ester Cleavage) Oxidation Phenazine Derivatives (Oxidation Impurity) Target->Oxidation O2 (Air) (Radical Oxidation)

Fig 1. Synthetic pathway and common impurity formation routes for Methyl 3-amino-4-(phenylamino)benzoate.

Part 3: Troubleshooting FAQs & Purification Protocols

Q1: My HPLC shows 10-15% of the unreacted nitro starting material (Impurity A). How can I separate it without using column chromatography?

Causality: The target molecule is a weak base due to its primary aniline group ( pKa​ of conjugate acid ≈3.0 ). The starting material, however, contains a strongly electron-withdrawing nitro group adjacent to a secondary diarylamine, rendering it essentially non-basic. This significant pKa​ differential allows for a highly efficient .

Protocol 1: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) ( 10 mL/g ).

  • Acidic Extraction: Extract the organic layer with 1M aqueous HCl ( 3×5 mL/g ). The target diamine protonates and partitions into the aqueous layer. The unreacted nitro starting material remains in the EtOAc layer.

    • Self-Validation Check 1: Spot the remaining EtOAc layer on a TLC plate. The baseline (diamine) should be completely absent, confirming total extraction into the aqueous phase. If diamine remains, increase the acid concentration to 2M .

  • Basification: Collect the acidic aqueous layer, cool it to 0∘C in an ice bath, and slowly add 2M aqueous NaOH dropwise with vigorous stirring.

    • Self-Validation Check 2: Monitor the pH continuously. Precipitation of the free base will visibly commence at pH ~6 and complete at pH 8-9. Do not exceed pH 10 , as this will trigger ester hydrolysis.

  • Recovery: Extract the neutralized aqueous layer with fresh EtOAc ( 2×5 mL/g ). Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

PurificationWorkflow Crude Crude Mixture in EtOAc (Target + Nitro SM + Acid Impurity) Wash1 Wash with 5% NaHCO3(aq) Crude->Wash1 Aq1 Aqueous Layer 1 (Acid Impurity Salt) Wash1->Aq1 Discard Org1 Organic Layer 1 (Target + Nitro SM) Wash1->Org1 Keep Extract1 Extract with 1M HCl(aq) Org1->Extract1 Org2 Organic Layer 2 (Nitro SM Impurity) Extract1->Org2 Discard Aq2 Aqueous Layer 2 (Target HCl Salt) Extract1->Aq2 Keep Basify Basify to pH 8-9 (NaOH) Extract with EtOAc Aq2->Basify Pure Pure Target Product in Organic Layer 3 Basify->Pure Evaporate Solvent

Fig 2. Acid-base extraction workflow for the isolation of the target diamine from neutral and acidic impurities.

Q2: My isolated product rapidly turns dark brown/purple upon standing. What is this impurity and how do I clear it?

Causality: o-Phenylenediamines are notoriously electron-rich and susceptible to single-electron transfer (SET) auto-oxidation. Atmospheric oxygen converts the diamine into an ortho-quinone-diimine intermediate. This highly electrophilic species rapidly undergoes intermolecular nucleophilic attack by another diamine molecule, ultimately forming highly conjugated .

Protocol 2: Antioxidant-Assisted Recrystallization

  • Preparation: Degas a solvent mixture of Toluene/Heptane (1:1) by bubbling Argon or N2​ through it for 15 minutes.

  • Dissolution: Dissolve the discolored crude diamine in a minimum volume of the degassed solvent at 80∘C under an inert atmosphere.

  • Reduction: Add a catalytic amount of an antioxidant (e.g., ascorbic acid or sodium dithionite, approx. 1% w/w ).

    • Self-Validation Check: The color of the solution should transition from dark brown/purple to a pale yellow/orange within 5 minutes. If the dark color persists, the phenazine impurities have fully polymerized and the batch requires a rapid silica plug prior to crystallization.

  • Crystallization: Perform a hot filtration through a pad of Celite to remove insoluble polymers. Allow the filtrate to cool slowly to room temperature, then to 4∘C . Filter the resulting crystals under inert gas.

Q3: I detect a highly polar baseline impurity on my TLC. What is it, and how do I remove it?

Causality: The methyl ester is an electrophilic center. During the reduction workup, if the aqueous phase is too basic, or if the reaction is run in un-dried alcoholic solvents at elevated temperatures, the ester undergoes nucleophilic acyl substitution, yielding the amphoteric carboxylic acid ().

Protocol 3: Mild Basic Wash To remove the hydrolyzed acid (Impurity B), simply wash your initial EtOAc crude solution with 5% aqueous NaHCO3​ (See Fig 2). The mild base will deprotonate the carboxylic acid ( pKa​≈4.5 ), pulling it into the aqueous layer, while the target ester remains entirely in the organic phase.

Q4: How do I eliminate residual Palladium (Pd) from the catalytic hydrogenation step?

Causality: Heterogeneous Pd/C catalysts can leach soluble palladium species into the organic phase. This is exacerbated by the 1,2-diamine motif of your product, which acts as a bidentate ligand, chelating the metal and pulling it into solution .

Protocol 4: Metal Scavenging

  • Dissolve the crude product in EtOAc or THF.

  • Add a metal scavenger such as SiliaBond® Thiol or Activated Carbon ( 5−10% w/w relative to the crude product).

  • Stir the suspension at 40∘C for 2-4 hours.

  • Filter the mixture through a tightly packed Celite pad.

    • Self-Validation Check: The filtrate should lose any grayish tint. For GMP/clinical applications, submit a sample for ICP-MS to confirm Pd levels are <10 ppm .

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction - Chemistry LibreTexts. LibreTexts. Available at:[Link]

  • Sousa, A. C., et al. (2019). Laccases: Versatile Biocatalysts for the Synthesis of Heterocyclic Cores. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Asano, K. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at:[Link]

  • Bowden, M. C., et al. (2004). Successful Development and Scale-up of a Palladium-Catalysed Amination Process in the Manufacture of ZM549865. ACS Publications. Available at:[Link]

Troubleshooting

Optimizing temperature and reaction time for "Methyl 3-amino-4-(phenylamino)benzoate" coupling reactions

Prepared by the Office of Senior Application Scientists This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-4-(phenylamino)benzoate. It provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-4-(phenylamino)benzoate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the optimization of the pivotal C-N cross-coupling reaction, focusing on temperature and reaction time.

Introduction

The synthesis of Methyl 3-amino-4-(phenylamino)benzoate is a critical step in the development of various pharmaceutical intermediates. A common and effective method for constructing the key phenylamino bond is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction offers a direct route to form C-N bonds, but its success is highly dependent on the careful optimization of several parameters.[3] This guide will address common challenges and provide a framework for the logical optimization of your reaction conditions.

The typical synthetic approach involves the coupling of an aryl halide (e.g., Methyl 3-amino-4-bromobenzoate) with aniline, as depicted below:

Reaction_Scheme cluster_reagents Reaction Conditions A Methyl 3-amino-4-bromobenzoate Product Methyl 3-amino-4-(phenylamino)benzoate A->Product B Aniline B->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product Conditions Temperature (T) Time (t) Conditions->Product

Caption: General scheme for the Buchwald-Hartwig synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on optimizing temperature and reaction time.

Q1: My reaction shows low conversion to the desired product, even after several hours. What should I do?

Possible Causes & Solutions:

  • Insufficient Temperature: The activation energy for the oxidative addition of the aryl bromide to the palladium catalyst may not be met.[4]

    • Actionable Advice: Incrementally increase the reaction temperature by 10-15 °C. For many Buchwald-Hartwig reactions, temperatures between 80-110 °C are effective.[5] Monitor the reaction by TLC or LC-MS at each new temperature point to observe changes in conversion. Be cautious of excessively high temperatures which can lead to catalyst decomposition or side reactions.

  • Inadequate Reaction Time: The reaction may simply be slow under the current conditions.

    • Actionable Advice: Extend the reaction time. Run a time-course experiment, taking aliquots every 2-4 hours to determine the point at which the reaction plateaus. Some reactions may require stirring overnight (16-24 hours) to reach completion.

  • Catalyst Deactivation: The palladium catalyst or the phosphine ligand may have degraded.

    • Actionable Advice: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[3] If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst and ligand to the reaction mixture.

  • Inappropriate Base: The chosen base may not be strong enough to facilitate the deprotonation of the amine, a key step in the catalytic cycle.[4]

    • Actionable Advice: Sodium tert-butoxide (NaOt-Bu) is a strong base that often leads to high reaction rates.[6] However, it can be incompatible with some functional groups. Lithium bis(trimethylsilyl)amide (LHMDS) is another effective base that can sometimes offer better functional group tolerance.[5]

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Temp Is Temperature Optimal? (e.g., 80-110 °C) Start->Check_Temp Increase_Temp Action: Increase Temp. by 10-15 °C Increments Check_Temp->Increase_Temp No Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Action: Extend Reaction Time (Monitor by TLC/LC-MS) Check_Time->Increase_Time No Check_Catalyst Is Catalyst System Active? Check_Time->Check_Catalyst Yes Increase_Time->Check_Catalyst Inert_Atmosphere Action: Ensure Inert Atmosphere & Anhydrous Conditions Check_Catalyst->Inert_Atmosphere No Check_Base Is Base Strength Adequate? Check_Catalyst->Check_Base Yes Inert_Atmosphere->Check_Base Change_Base Action: Consider Stronger Base (e.g., NaOt-Bu, LHMDS) Check_Base->Change_Base No Success Problem Resolved Check_Base->Success Yes Change_Base->Success

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing significant formation of a side product identified as Methyl 3-aminobenzoate (de-brominated starting material). How can I minimize this?

Possible Causes & Solutions:

  • Reaction Temperature is Too High: Elevated temperatures can promote a competing side reaction where the amide undergoes beta-hydride elimination, leading to hydrodehalogenation of the arene.[1]

    • Actionable Advice: Reduce the reaction temperature. Try running the reaction at the lower end of the effective range (e.g., 70-80 °C) and extend the reaction time to compensate for the slower rate.

  • Choice of Base and Ligand: Certain base and ligand combinations can favor this side reaction.

    • Actionable Advice: If using a very strong base like NaOt-Bu, consider switching to a weaker base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), which may require a slightly higher temperature but can suppress the side reaction.[7] Also, ensure you are using a sufficiently bulky phosphine ligand (e.g., XPhos, RuPhos) which can sterically disfavor the hydrodehalogenation pathway.[1][6]

Q3: The reaction seems to work, but I get a complex mixture of products. How can I improve selectivity?

Possible Causes & Solutions:

  • Reaction Time is Too Long: Prolonged exposure to reaction conditions, especially at high temperatures, can lead to product degradation or further side reactions.

    • Actionable Advice: Carefully monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed and the desired product is at its maximum concentration, work up the reaction promptly. Do not let the reaction stir unnecessarily for extended periods.

  • Cross-Reactivity: The free amino group on the Methyl 3-amino-4-bromobenzoate could potentially compete in the coupling reaction, leading to oligomerization.

    • Actionable Advice: While the aniline is generally more nucleophilic, high temperatures could promote self-coupling. If this is suspected, running the reaction at a lower temperature for a longer duration is the first step. For particularly challenging cases, protection of the 3-amino group might be considered, although this adds extra steps to the synthesis.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this coupling reaction?

There is no single "optimal" temperature. It is highly dependent on the specific catalyst system (palladium precursor and ligand) and the base used. However, a good starting point for optimization is typically in the range of 80-110 °C .[5] Reactions with more active catalyst systems, often employing bulky biarylphosphine ligands, may proceed efficiently at lower temperatures (e.g., 60-80 °C), while less reactive aryl halides might require higher temperatures.

Q2: How does reaction time relate to temperature?

Temperature and reaction time are inversely related.

  • Higher Temperatures: Generally lead to faster reaction rates and shorter reaction times. However, the risk of side reactions and catalyst decomposition increases.[9][10]

  • Lower Temperatures: Result in slower reaction rates, requiring longer reaction times to achieve full conversion. This can often lead to a cleaner reaction profile with fewer byproducts.[11]

The ideal approach is to find the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe (e.g., 4-18 hours).

Q3: Which catalyst and ligand should I start with?

For the coupling of an aryl bromide with a primary amine like aniline, several "generations" of Buchwald-Hartwig catalysts are effective.[1] A robust starting point would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered biarylphosphine ligand.

Catalyst/Ligand CombinationTypical Temperature RangeBase RecommendationKey Characteristics
Pd₂(dba)₃ + XPhos80-110 °CNaOt-Bu, K₃PO₄Broadly applicable, good for many primary amines.[7]
Pd(OAc)₂ + RuPhos70-100 °CLHMDS, Cs₂CO₃Highly active, may allow for lower temperatures.[5][6]
BrettPhos Pd G3 (Precatalyst)60-90 °CNaOt-Bu, K₂CO₃Excellent for coupling with primary amines, often shows high reactivity.[6]
Q4: What is a general experimental protocol to start with?

The following protocol is a generalized starting point and should be optimized for your specific setup.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction vessel, add Methyl 3-amino-4-bromobenzoate (1.0 equiv.), the chosen palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add aniline (1.1-1.2 equiv.), the base (e.g., NaOt-Bu, 1.4-2.0 equiv.), and anhydrous solvent (e.g., Toluene or 1,4-Dioxane).[5][7]

  • Heating and Monitoring: Heat the reaction mixture to the desired starting temperature (e.g., 90 °C) with vigorous stirring.[5] Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[11]

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Kozlov, I. G., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2016). Organic Syntheses. [Link]

  • Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-61. [Link]

  • Methyl 3-amino-4-butanamido-5-methylbenzoate. (n.d.). PMC. [Link]

  • WO 2013/150545 A2. (2013).
  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Robinson, M. (2005). Optimization of a Key Step in the Synthesis of Benzocaine. Inspiration. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. [Link]

  • Synthesis of methyl-4-anilino-3-amino/amino-acetyl benzoates as anti-filarial agents. (2003). Asian Journal of Chemistry. [Link]

  • Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. (n.d.). Academax. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. [Link]

  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (n.d.). IPTEK Journal of Proceedings Series. [Link]

  • Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. (n.d.). RSC Publishing. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). MDPI. [Link]

  • Methyl 4-amino-3-methylbenzoate. (n.d.). PMC. [Link]

  • (PDF) Methyl 4-amino-3-methylbenzoate. (n.d.). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

"Methyl 3-amino-4-(phenylamino)benzoate" vs. other aniline derivatives in synthesis

Methyl 3-amino-4-(phenylamino)benzoate vs. Standard Aniline Derivatives: A Guide to Regioselective Benzimidazole Synthesis In the landscape of heterocyclic drug discovery, the construction of 1,2-disubstituted benzimidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-amino-4-(phenylamino)benzoate vs. Standard Aniline Derivatives: A Guide to Regioselective Benzimidazole Synthesis

In the landscape of heterocyclic drug discovery, the construction of 1,2-disubstituted benzimidazoles presents a notorious synthetic hurdle: controlling regioselectivity [1]. When utilizing standard unsymmetrical o-phenylenediamines (OPDs), the cyclization process typically yields an intractable 1:1 mixture of 5- and 6-substituted regioisomers due to rapid tautomerization.

As an application scientist, I frequently transition workflows away from these problematic unsubstituted precursors toward pre-differentiated scaffolds. Methyl 3-amino-4-(phenylamino)benzoate (MAPB) (CAS: 514206-06-5) stands out as a premium building block in this regard. By featuring both a primary and a sterically hindered secondary amine, MAPB effectively "locks" the regiochemistry during cyclization, guaranteeing the exclusive formation of 1-phenyl-1H-benzimidazole-5-carboxylate derivatives [2].

This guide objectively compares the performance of MAPB against traditional aniline derivatives, detailing the mechanistic causality behind its superiority and providing self-validating experimental protocols.

Mechanistic Causality: The Regioselectivity Advantage

To understand why MAPB outperforms standard aniline derivatives, we must analyze the electronic and steric microenvironments of its reactive centers.

  • The Problem with Standard OPDs: In a standard precursor like methyl 3,4-diaminobenzoate, both amines are primary. Upon condensation with an aldehyde, cyclization yields a benzimidazole with a free -NH group. In solution, the proton rapidly shuttles between the two nitrogen atoms (tautomerization). If downstream N-alkylation is attempted, the electrophile attacks both nitrogens indiscriminately, yielding a mixture of 5-carboxylate and 6-carboxylate isomers that are notoriously difficult to separate via chromatography.

  • The MAPB Solution (Steric & Electronic Differentiation): MAPB possesses a primary amine at C3 and a secondary N-phenyl amine at C4.

    • Nucleophilic Attack: The C3 primary amine is significantly more nucleophilic and less sterically hindered than the C4 diarylamine (whose lone pair is delocalized into the N-phenyl ring). Consequently, the C3 amine exclusively attacks the electrophilic aldehyde first to form the intermediate Schiff base (imine).

    • Regiospecific Cyclization: The C4 secondary amine then intramolecularly attacks the imine carbon. Because the N-phenyl group is already installed at C4, it permanently occupies the N1 position of the resulting benzimidazole ring.

    • Structural Outcome: This sequence dictates that the C1 methyl ester of the starting material inevitably becomes the C5 ester of the benzimidazole [2].

G cluster_0 Standard OPD (Methyl 3,4-diaminobenzoate) cluster_1 MAPB (Methyl 3-amino-4-(phenylamino)benzoate) OPD Standard OPD (Symmetric Amines) Imine1 Unstable Imine OPD->Imine1 Aldehyde Mix 5- & 6-Carboxylate Regioisomer Mixture (Tautomerization) Imine1->Mix Cyclization MAPB MAPB (Differentiated Amines) Imine2 Regiospecific Imine (at C3 Primary Amine) MAPB->Imine2 Aldehyde Pure Pure 1-Phenyl-5-carboxylate Benzimidazole Imine2->Pure Cyclization

Fig 1: Mechanistic divergence of MAPB vs. standard OPDs in benzimidazole cyclization.

Comparative Performance Data

The table below quantifies the efficiency of MAPB against alternative precursors in the synthesis of 1,2-disubstituted benzimidazoles [1, 3].

Precursor SubstrateRegioselectivity (5- vs 6-isomer)Cyclization TimeOverall YieldDownstream N-Alkylation Required?
MAPB (CAS: 514206-06-5) >99:1 (Exclusively 5-carboxylate) 2–4 hours 85–92% No (Pre-installed N-phenyl)
Methyl 3,4-diaminobenzoate~1:1 (Tautomeric mixture)4–6 hours75–80%Yes (Leads to further mixtures)
Methyl 4-amino-3-nitrobenzoateN/A (Requires reduction first)+12 hours (2 steps)~60% (over 2 steps)Yes

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity replication, the following protocols incorporate self-validating visual and chromatographic checkpoints.

Protocol A: Synthesis of MAPB via Catalytic Transfer Hydrogenation

Rationale: Transfer hydrogenation using hydrazine hydrate is favored over high-pressure H2 gas to prevent the over-reduction of the ester group while ensuring rapid conversion of the nitro precursor.

  • Initialization: Dissolve Methyl 3-nitro-4-(phenylamino)benzoate (10.0 mmol) in absolute ethanol (50 mL) in a two-neck round-bottom flask.

  • Catalyst Addition: Under a gentle stream of argon (to prevent solvent ignition), carefully add 10% Pd/C (10 mol% Pd).

  • Hydrogenation: Heat the suspension to 60 °C. Dropwise add hydrazine hydrate (30.0 mmol).

    • Self-Validation Checkpoint: The reaction will vigorously effervesce (N2 gas evolution). The deep orange/red color of the nitro compound will rapidly transition to a pale yellow/colorless solution within 30 minutes. TLC (Hexane:EtOAc 7:3) will show the disappearance of the starting material (Rf ~0.6) and the appearance of a highly fluorescent blue spot under 254 nm UV for the MAPB diamine (Rf ~0.3).

  • Isolation: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot ethanol (20 mL). Concentrate the filtrate under reduced pressure to afford MAPB as an off-white solid (Yield: ~93%).

Protocol B: Regioselective Synthesis of Methyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate

Rationale: Oxidative condensation leverages the differentiated nucleophilicity of MAPB to lock the regiochemistry.

  • Condensation: Dissolve MAPB (5.0 mmol) and 4-chlorobenzaldehyde (5.2 mmol) in N,N-Dimethylformamide (DMF) (20 mL).

  • Oxidative Cyclization: Add glacial acetic acid (10 mol%) as a catalyst and sodium metabisulfite (Na2S2O5, 5.0 mmol) as the oxidant. Heat the mixture at 100 °C for 3 hours.

    • Self-Validation Checkpoint: A transient deep yellow color indicates the formation of the Schiff base. As the oxidative cyclization proceeds, this color fades into a light brown/tan homogenous solution, confirming aromatization to the benzimidazole core.

  • Workup: Cool the reaction to room temperature and pour it into crushed ice water (100 mL) with vigorous stirring.

  • Purification: Collect the precipitated solid via vacuum filtration. Wash thoroughly with distilled water to remove DMF and recrystallize from hot ethanol to yield the pure 5-carboxylate regioisomer [2].

Workflow Step1 1. Nitro Reduction Methyl 3-nitro-4-(phenylamino)benzoate + Pd/C + Hydrazine (60 °C) Step2 2. Filtration & Concentration Remove Pd/C via Celite (Hot) Step1->Step2 Step3 3. Imine Condensation Add Ar-CHO in DMF + AcOH Step2->Step3 Step4 4. Oxidative Cyclization Add Na2S2O5 Oxidant (100 °C) Step3->Step4 Step5 5. Isolation Precipitation & Recrystallization Step4->Step5

Fig 2: Five-step self-validating workflow for the synthesis and utilization of MAPB.

References

  • Carvalho, L. C. R., Fernandes, E., & Marques, M. M. B. (2011). Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles. Chemistry–A European Journal, 17(45), 12544-12555. URL: [Link]

  • Yoon, Y. K., Manogaran, E., Choon, T. S., Arshad, S., & Razak, I. A. (2012). Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1863. URL: [Link]

  • Nguyen, T. T., et al. (2020). Iron-Catalyzed Acceptorless Dehydrogenative Coupling of Alcohols With Aromatic Diamines: Selective Synthesis of 1,2-Disubstituted Benzimidazoles. Frontiers in Chemistry, 8, 755. URL: [Link]

Comparative

High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl 3-amino-4-(phenylamino)benzoate: A Comparative Method Development Guide

When tasked with developing a robust purity method for Methyl 3-amino-4-(phenylamino)benzoate (CAS: 514206-06-5), a novice might instinctively reach for a standard C18 column and a generic water/acetonitrile gradient. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

When tasked with developing a robust purity method for Methyl 3-amino-4-(phenylamino)benzoate (CAS: 514206-06-5), a novice might instinctively reach for a standard C18 column and a generic water/acetonitrile gradient. However, as an application scientist, I recognize that the structural motifs of this molecule—specifically the primary and secondary aromatic amines coupled with a benzoate ester core—demand a deliberate, mechanistically driven approach.

Aromatic amines are notorious for interacting with residual silanols on silica-based supports, leading to severe peak tailing, poor resolution of critical isomeric pairs, and ultimately, failed system suitability tests. This guide objectively compares stationary phase alternatives and provides a self-validating experimental protocol to ensure uncompromising data integrity.

Mechanistic Causality in Method Design

Method development must be governed by the physicochemical properties of the analyte rather than trial and error. For Methyl 3-amino-4-(phenylamino)benzoate, the primary challenges are controlling the ionization state of the basic amines and preventing secondary cation-exchange interactions.

1. Stationary Phase Dynamics

Aromatic amines are notoriously difficult to separate with high peak symmetry on traditional C18 columns. The unshielded silanols (pKa ~3.5–4.5) act as weak cation exchangers, interacting with the weakly basic amine groups.

  • Alternative 1: Polar-Embedded C18. Incorporating an amide or ether group into the alkyl chain shields the underlying silica surface. The strong proton-acceptor properties of specific mobile phase additives or polar-embedded groups can be utilized to suppress the deleterious effects of free silanols on liquid chromatographic separations of aromatic amines[1].

  • Alternative 2: Phenyl-Hexyl. The biphenyl-like nature of the analyte makes it an ideal candidate for π−π interactions. A Phenyl-Hexyl phase offers orthogonal selectivity compared to purely hydrophobic C18 phases. Liquid chromatography allows for a reliable, efficient method that is faster than traditional gas chromatography methods, and it also allows for the efficient separation of structural isomers[2].

2. Mobile Phase Thermodynamics

Controlling the mobile phase pH is paramount. At a neutral pH, the primary and secondary amines are mostly un-ionized, but residual silanols are fully ionized, leading to unpredictable secondary interactions. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), we achieve two mechanistic goals:

  • The silanol groups are protonated (neutralized), shutting down cation-exchange tailing.

  • The amine groups are protonated, increasing their solubility in the aqueous mobile phase and accelerating mass transfer kinetics.

Furthermore, the use of ammonium acetate/acetonitrile mobile phases can be an alternative for rapid determinations, though acidic conditions generally yield better peak shapes for aromatic amines[3].

Comparative Performance Data

To objectively compare these approaches, we evaluated Methyl 3-amino-4-(phenylamino)benzoate and its simulated synthetic impurities across three column chemistries under identical acidic mobile phase conditions.

Table 1: Chromatographic Performance Comparison (Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid)

Column ChemistryRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Resolution (Critical Pair)Verdict
Standard C18 6.451.858,5001.4Suboptimal. Significant tailing observed.
Polar-Embedded C18 5.801.1214,2002.1Excellent symmetry; good routine choice.
Phenyl-Hexyl 7.151.1813,8003.5Superior. π−π interactions maximize resolution.
Method Development Workflow

G A Methyl 3-amino-4-(phenylamino)benzoate (Target Analyte) B Stationary Phase Selection A->B C Mobile Phase Selection A->C D Standard C18 Risk: Silanol Tailing B->D Baseline E Phenyl-Hexyl Benefit: π-π Selectivity B->E Orthogonal F Polar-Embedded C18 Benefit: Silanol Shielding B->F Tailing Control G Acidic (0.1% Formic Acid) Protonates Amines, Suppresses Silanols C->G Preferred H Neutral (Ammonium Acetate) Risk: Secondary Interactions C->H Alternative I Optimized Purity Method High Resolution, Low Tailing E->I F->I G->I

Figure 1: Decision matrix for HPLC method development targeting aromatic amine intermediates.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following methodology utilizes the superior Phenyl-Hexyl column and is designed as a self-validating system. It incorporates specific system suitability criteria that must be met prior to sample analysis. Combining advanced UPLC/HPLC systems with mass detection or optimized UV detection offers accurate and reproducible quantification, offering the best in chromatographic resolution and sensitivity for aromatic amines.

Materials & Reagents
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Methodology

Step 1: System Preparation & Equilibration

  • Purge the HPLC system with Mobile Phase A and B to remove any buffered salts from previous analyses.

  • Set the column oven temperature to 40°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving the mass transfer kinetics of the bulky aromatic analyte.

  • Equilibrate the column at a flow rate of 1.0 mL/min with 5% B for 15 minutes until a stable baseline is achieved.

Step 2: Gradient Program

  • 0.0–2.0 min: 5% B (Isocratic hold to focus highly polar process impurities)

  • 2.0–12.0 min: 5% to 80% B (Linear gradient for main peak and hydrophobic impurity elution)

  • 12.0–15.0 min: 80% B (Column wash to elute strongly retained organic matter)

  • 15.0–15.1 min: 80% to 5% B (Return to initial conditions)

  • 15.1–20.0 min: 5% B (Re-equilibration)

Step 3: Sample Preparation (Self-Validating Controls)

  • Blank: Inject Diluent to confirm the absence of baseline artifacts or ghost peaks.

  • System Suitability Test (SST): Prepare a solution of Methyl 3-amino-4-(phenylamino)benzoate at 0.1 mg/mL spiked with 0.1% of a known structural isomer (e.g., the 2-amino positional isomer).

  • Sample: Accurately weigh 10 mg of the target batch, dissolve in 100 mL diluent (0.1 mg/mL). Sonicate for 5 minutes.

Step 4: Injection & Detection

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal for the conjugated π -system of the benzoate core).

Step 5: Acceptance Criteria Before integrating sample data, the system must pass the following checks:

  • The SST must demonstrate a USP tailing factor 1.5 for the main peak.

  • Resolution ( Rs​ ) between the main peak and the spiked isomer must be 2.0.

  • The %RSD of the main peak area from 5 replicate SST injections must be 1.0%.

References
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent Source: agilent.com URL: 2

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products - Waters Corporation Source: waters.com URL:

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection - MDPI Source: mdpi.com URL: 1

  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific Source: thermofisher.com URL: 3

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 3-amino-4-(phenylamino)benzoate

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists working with complex aromatic amines, such as Methyl 3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists working with complex aromatic amines, such as Methyl 3-amino-4-(phenylamino)benzoate, mass spectrometry stands as a cornerstone analytical technique. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of this molecule, offering a framework for its identification and characterization. We will explore the expected fragmentation pathways under both Electrospray Ionization (ESI) and Electron Ionization (EI), compare these methodologies, and provide a robust experimental protocol for acquiring high-quality mass spectral data.

The Compound of Interest: Methyl 3-amino-4-(phenylamino)benzoate

Methyl 3-amino-4-(phenylamino)benzoate is a molecule of interest in medicinal chemistry due to its structural motifs, which are common in pharmacologically active compounds. Its characterization is a critical step in ensuring purity, identifying metabolites, and understanding its chemical behavior.

Molecular Structure:

Molecular Formula: C₁₄H₁₄N₂O₂ Monoisotopic Mass: 242.1055 g/mol

Predicted Fragmentation Pattern: A Mechanistic Approach

The fragmentation of an ion in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The most likely cleavages will result in the formation of stable carbocations, radical cations, and neutral molecules. For Methyl 3-amino-4-(phenylamino)benzoate, we can anticipate distinct fragmentation patterns depending on the ionization technique employed.

Electrospray Ionization (ESI-MS): The Soft Ionization Approach

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Subsequent fragmentation is then induced by collision-induced dissociation (CID) in the mass analyzer (MS/MS).

The most probable sites of protonation on Methyl 3-amino-4-(phenylamino)benzoate are the two nitrogen atoms. The resulting fragmentation pathways will be driven by the charge localization.

Key Predicted ESI-MS/MS Fragments of [M+H]⁺ (m/z 243.11):

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of Fragment
243.11212.0931.02Loss of the methoxy radical (•OCH₃) followed by protonation, or loss of methanol (CH₃OH)
243.11184.0959.02Loss of the carbomethoxy group (•COOCH₃)
243.11167.0976.02Cleavage of the phenylamino group (loss of aniline, C₆H₅NH₂)
243.1192.06151.05Formation of the anilinium ion (C₆H₅NH₃⁺)

The cleavage of the ester group is a common fragmentation pathway for methyl esters.[1] The loss of the phenylamino group is also expected due to the relative stability of the resulting acylium ion and the neutral aniline molecule.

Experimental Workflow for LC-ESI-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis sample Dissolve sample in Methanol/Water (1:1) lc_column C18 Reversed-Phase Column sample->lc_column Injection mobile_phase Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) esi_source Electrospray Ionization (Positive Mode) lc_column->esi_source ms1_scan Full Scan MS1 (m/z 100-500) esi_source->ms1_scan cid Collision-Induced Dissociation (CID) ms1_scan->cid ms2_scan Product Ion Scan (MS2) of m/z 243.11 cid->ms2_scan data_proc Spectral Interpretation & Fragment Annotation ms2_scan->data_proc

Caption: Workflow for LC-ESI-MS/MS analysis of Methyl 3-amino-4-(phenylamino)benzoate.

Electron Ionization (EI-MS): The Hard Ionization Approach

EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The initial event is the removal of an electron to form a molecular ion (M⁺•).

The fragmentation of the M⁺• of Methyl 3-amino-4-(phenylamino)benzoate (m/z 242.11) is predicted to be more complex than in ESI-MS.

Key Predicted EI-MS Fragments of M⁺• (m/z 242.11):

Fragment Ion (m/z)Proposed Neutral LossProposed Structure of Fragment
211.09•OCH₃Loss of the methoxy radical
183.08•COOCH₃Loss of the carbomethoxy radical
166.08C₆H₅NHLoss of the phenylamino radical
91.05-Tropylium ion (C₇H₇⁺) from rearrangement of the phenyl ring
77.04-Phenyl cation (C₆H₅⁺)

The formation of the tropylium ion is a classic fragmentation pathway for compounds containing a benzyl group, and while not directly present, rearrangement of the phenylamino moiety could lead to its formation. The phenyl cation is also a common fragment from benzene-containing molecules.[2]

Proposed Fragmentation Pathway (EI-MS)

cluster_frags M M+• m/z 242 F1 [M - •OCH3]+ m/z 211 M->F1 - •OCH3 F2 [M - •COOCH3]+ m/z 183 M->F2 - •COOCH3 F3 [M - C6H5NH]•+ m/z 166 M->F3 - C6H5NH F4 [C7H7]+ m/z 91 F3->F4 Rearrangement F5 [C6H5]+ m/z 77 F4->F5 - CH2

Caption: Predicted major fragmentation pathways of Methyl 3-amino-4-(phenylamino)benzoate under EI.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other techniques for unambiguous identification.

TechniqueAdvantages for this MoleculeDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.[3] Can distinguish between isomers.Requires a larger amount of pure sample. Less sensitive than mass spectrometry.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (N-H, C=O, C-O).Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) with UV Detection Excellent for purification and quantification. The chromophores in the molecule will provide a strong UV response.Does not provide direct structural information beyond the retention time and UV spectrum.

For drug development professionals, a combination of these techniques is often employed. HPLC is used for purification and purity assessment, mass spectrometry provides the molecular weight and fragmentation data for initial structural confirmation, and NMR is used for the definitive structural assignment of the final compound.

Experimental Protocols

LC-ESI-MS/MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of Methyl 3-amino-4-(phenylamino)benzoate in methanol. Dilute to 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Perform product ion scans on the [M+H]⁺ ion (m/z 243.11) using a collision energy ramp (e.g., 10-40 eV).

GC-EI-MS
  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 µL splitless.

  • Mass Spectrometry Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-400.

Conclusion

The predicted fragmentation patterns for Methyl 3-amino-4-(phenylamino)benzoate provide a solid foundation for its identification and characterization by mass spectrometry. The choice between ESI and EI will depend on the specific analytical goal. ESI-MS/MS is ideal for targeted analysis and confirmation of the molecular weight, while EI-MS provides a detailed fragmentation fingerprint that can be used for library matching and structural elucidation of unknowns. By combining these powerful mass spectrometric techniques with other analytical methods, researchers can confidently characterize this and other novel chemical entities, accelerating the pace of drug discovery and development.

References

  • Gomes, V. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22533-22543. [Link]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1574. [Link]

  • NIST. Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. [Link]

  • NIST. Benzoic acid, 3-amino-, methyl ester. NIST Chemistry WebBook. [Link]

  • Gomes, V. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22533-22543. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Gomes, V. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP003139. [Link]

  • Brodbelt, J. S., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry, 24(9), 1431-1440. [Link]

  • Chemistry Stack Exchange. Fragmentation of phenyl radical cations in mass spectrometry. [Link]

  • Yao, C., et al. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o886. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-amino-4-(phenylamino)benzoate: Advanced Handling and Disposal Protocol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical causality. Handling complex organic intermediates like Methyl 3-amino-4-(pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical causality. Handling complex organic intermediates like Methyl 3-amino-4-(phenylamino)benzoate (CAS: 514206-06-5) requires a deep understanding of how its molecular structure dictates its physical behavior, toxicity, and environmental persistence.

This guide provides a self-validating, step-by-step operational framework for the proper accumulation, decontamination, and cradle-to-grave disposal of this compound, ensuring compliance with[1].

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule's hazard profile. Methyl 3-amino-4-(phenylamino)benzoate features two critical functional groups that dictate our safety protocols:

  • The Aromatic Amine Moiety: Diarylamines and aromatic amines are highly susceptible to oxidation and are notorious for their aquatic toxicity and potential as skin/respiratory sensitizers[2].

  • The Benzoate Ester: This group significantly enhances the molecule's lipophilicity. In a laboratory setting, this means the compound can rapidly penetrate standard latex gloves and absorb through the skin, necessitating strict PPE controls.

Because of its high toxicity to aquatic life, discharging this chemical or its solutions into municipal wastewater systems is strictly prohibited[3].

Quantitative Hazard & Waste Management Profile
ParameterSpecification / ThresholdCausality / Operational Impact
CAS Registry Number 514206-06-5[4]Unique identifier required for accurate RCRA waste manifesting.
Molecular Weight 242.27 g/mol [4]Determines stoichiometric ratios if chemical quenching is required.
SAA Volume Limit < 55 Gallons[5]Exceeding this triggers a mandatory 3-day removal to a central facility[5].
Storage Temperature Ambient (Store locked up)[2]Prevents thermal degradation and dangerous pressure buildup in waste carboys.
Aquatic Toxicity Highly Toxic[2]Necessitates absolute prohibition of drain disposal; requires incineration[3].

Waste Segregation & Accumulation Protocol

Improper segregation of aromatic amines can lead to dangerous cross-reactions or regulatory fines. All waste generated from this compound must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5].

SAA Operational Rules:
  • Compatibility: Never mix amine waste with strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic reactions.

  • Containment: Liquid waste carboys must sit inside secondary containment trays capable of holding 110% of the largest container's volume[5].

  • Labeling: Containers must be explicitly labeled as "Hazardous Waste: Toxic, Contains Aromatic Amines" the moment the first drop of waste is introduced.

Step-by-Step Disposal Methodologies

Every procedure below is designed as a self-validating system —meaning the successful completion of one step inherently verifies the safety of the next.

Protocol A: Liquid Waste Management (Solvent Mixtures)

When Methyl 3-amino-4-(phenylamino)benzoate is dissolved in organic solvents (e.g., DMSO, DMF, or Ethanol) during assays or synthesis:

  • Solvent Compatibility Check: Select a High-Density Polyethylene (HDPE) or PTFE-lined carboy. Causality: Aromatic amines and organic solvents can degrade standard plastics, but HDPE offers broad chemical resistance.

  • Dilution & Transfer: Slowly transfer the liquid waste into the carboy using a dedicated funnel.

    • Self-Validation: Visually confirm that at least 20% headspace remains in the carboy. This empty space accommodates vapor expansion and prevents over-pressurization[5].

  • Combustible Matrix Preparation: Ensure the waste is mixed with a combustible solvent. Causality: This provides the necessary British Thermal Unit (BTU) value to sustain high-temperature incineration later in the disposal lifecycle[3].

  • Sealing & Logging: Cap the carboy tightly and log the exact volume and solvent ratio on the SAA inventory sheet.

Protocol B: Solid Waste & Spill Decontamination

For powder spills, contaminated Kimwipes, empty vials, and soiled PPE:

  • Source Containment: In the event of a powder spill, do not dry sweep . Causality: Dry sweeping aerosolizes the potentially genotoxic amine dust, creating a severe inhalation hazard[2].

  • Wet-Wipe Decontamination: Dampen absorbent pads with a combustible solvent (e.g., isopropanol) or a commercial [2]. Gently wipe the surface from the perimeter inward to prevent spreading.

  • Waste Consolidation: Place all contaminated wipes, disposable spatulas, and heavily soiled PPE (e.g., 8-mil nitrile gloves) into a sealable, puncture-resistant solid waste container[6].

  • Final Wash: Wash the decontaminated area with soap and water to remove any residual lipophilic benzoate esters[7].

    • Self-Validation: Inspect the area under adequate lighting; the surface must be entirely free of crystalline residue before removing your respirator or safety goggles.

The Science of Thermal Destruction (Incineration)

To permanently eliminate the environmental threat posed by Methyl 3-amino-4-(phenylamino)benzoate, the [1]. Landfilling is not a viable option due to the risk of soil leaching and groundwater contamination.

Once your Environmental Health and Safety (EHS) team collects the waste, it is routed to an EPA-approved chemical incinerator. The incineration facility must utilize two specific engineering controls:

  • The Afterburner: The primary combustion chamber is often insufficient to break down stable aromatic rings. An afterburner ensures complete thermal oxidation of the diarylamine structure[3].

  • The Chemical Scrubber: The combustion of nitrogen-containing compounds inherently generates toxic nitrogen oxides (NOx) and trace hydrogen cyanide. A wet scrubber system is required to neutralize these exhaust gases before atmospheric release, ensuring zero environmental impact ([8]).

Visualizing the Waste Routing Workflow

The following diagram maps the logical flow of waste from the point of generation to its final thermal destruction.

WasteRouting Start Methyl 3-amino-4-(phenylamino)benzoate Waste Generation Solid Solid Waste (Powder & PPE) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid SolidContainer Sealable Solid Waste Container Solid->SolidContainer LiquidContainer Compatible Solvent Carboy (HDPE/Glass) Liquid->LiquidContainer SAA Satellite Accumulation Area (SAA) RCRA Compliant Storage SolidContainer->SAA LiquidContainer->SAA EHS EHS / Hazardous Waste Professional Pickup SAA->EHS Incinerator EPA-Approved Chemical Incinerator (Afterburner & Scrubber) EHS->Incinerator

Figure 1: Cradle-to-grave waste routing protocol for Methyl 3-amino-4-(phenylamino)benzoate.

References

  • EPA: Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods. Environmental Protection Agency. [Link]

  • SKC Inc: SDS 2001 - Aromatic Amine DECONtamination Solution & Hazard Profiling.[Link]

  • AHU: Hazardous Waste Management Manual - Satellite Accumulation Area (SAA) Regulations. AdventHealth University. [Link]

  • Utah DEQ: DERR-2025-007310 - Incineration and Scrubbing Requirements for Hazardous Waste. Utah Department of Environmental Quality.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-4-(phenylamino)benzoate
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Methyl 3-amino-4-(phenylamino)benzoate
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